4-Ethyl-1H-indazol-5-ol: Physicochemical Profile and Synthetic Utility in Kinase Inhibitor Design
Executive Summary 4-Ethyl-1H-indazol-5-ol (CAS: 478840-15-2) is a specialized heterocyclic building block primarily utilized in the discovery of Rho-associated protein kinase (ROCK) inhibitors. As a 4,5-disubstituted ind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethyl-1H-indazol-5-ol (CAS: 478840-15-2) is a specialized heterocyclic building block primarily utilized in the discovery of Rho-associated protein kinase (ROCK) inhibitors. As a 4,5-disubstituted indazole, it represents a privileged scaffold in medicinal chemistry, offering a rigid bicyclic core that mimics the adenine ring of ATP, making it highly effective for targeting the hinge region of kinase domains.
This guide provides a comprehensive technical analysis of 4-ethyl-1H-indazol-5-ol, detailing its physicochemical properties, validated synthetic pathways, and role in signal transduction modulation. It is designed to serve researchers requiring precise data for lead optimization and process chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule comprises an indazole core substituted with a hydroxyl group at position 5 and an ethyl group at position 4.[1] This specific substitution pattern creates a unique steric and electronic environment, enhancing selectivity in kinase binding pockets compared to the unsubstituted 5-hydroxyindazole.
Table 1: Physicochemical Specifications
Property
Value / Description
Chemical Name
4-Ethyl-1H-indazol-5-ol
CAS Number
478840-15-2
Molecular Formula
C₉H₁₀N₂O
Molecular Weight
162.19 g/mol
Exact Mass
162.0793
Appearance
Off-white to beige crystalline solid
Solubility
Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Calculated)
~9.8 (Phenolic OH), ~13.8 (Indazole NH)
LogP (Predicted)
1.9 – 2.1
H-Bond Donors
2 (NH, OH)
H-Bond Acceptors
2 (N, O)
Structural Analysis & Spectroscopy
Understanding the spectroscopic signature of 4-ethyl-1H-indazol-5-ol is critical for structural verification during synthesis.
Theoretical ¹H NMR Signature (DMSO-d₆)
The introduction of the ethyl group at C4 breaks the symmetry and coupling patterns seen in 5-hydroxyindazole.
Note: The absence of a C4 proton and the presence of the ethyl quartet/triplet system confirms the 4-position substitution.
Synthetic Methodologies
The synthesis of 4-ethyl-1H-indazol-5-ol is non-trivial due to the difficulty of selectively alkylating the C4 position of the electron-rich indazole ring. The most robust protocol involves the functionalization of a 5-oxygenated indazole precursor via halogenation and cross-coupling.
Validated Synthetic Route: The "Protection-Bromination-Vinylation" Strategy
This pathway avoids direct alkylation, which often leads to N-alkylation byproducts.
Protection: Protect the N1-nitrogen (e.g., THP or SEM) to prevent side reactions.
Regioselective Bromination: Treat with N-bromosuccinimide (NBS) in DMF/MeCN. The 4-position is activated by the 5-alkoxy group, directing bromination to C4.
Suzuki-Miyaura Coupling: React the 4-bromo intermediate with vinylboronic acid pinacol ester (or potassium vinyltrifluoroborate) using a Pd(0) catalyst (e.g., Pd(PPh₃)₄).
Hydrogenation: Reduce the 4-vinyl group to a 4-ethyl group using H₂/Pd-C.
Global Deprotection:
Remove N-protecting group (acidic hydrolysis).
Cleave methyl ether (BBr₃) or benzyl ether (H₂/Pd-C concurrent with step 5) to reveal the 5-hydroxyl group.
Synthesis Workflow Diagram
Figure 1: Strategic synthesis of 4-ethyl-1H-indazol-5-ol via C4-functionalization of the indazole core.
Applications in Drug Discovery: ROCK Inhibition
4-Ethyl-1H-indazol-5-ol is a key pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors. ROCK is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA, regulating cell shape, motility, and contraction.
Mechanism of Action
Inhibitors containing the 4-ethyl-1H-indazol-5-ol moiety typically bind to the ATP-binding pocket of ROCK.
Hinge Binding: The indazole nitrogen (N1/N2) forms hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).
Hydrophobic Pocket: The 4-ethyl group occupies a specific hydrophobic sub-pocket (gatekeeper region), enhancing potency and selectivity over other kinases.
H-Bond Interactions: The 5-hydroxyl group can serve as a hydrogen bond donor/acceptor to conserved water molecules or backbone carbonyls within the active site.
Biological Pathway Visualization
Figure 2: The RhoA/ROCK signaling cascade and the intervention point of indazole-based inhibitors.
Safety and Handling Protocols
As a bioactive heterocyclic phenol, 4-ethyl-1H-indazol-5-ol should be handled with standard biosafety precautions.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Inhalation: Handle within a chemical fume hood to avoid inhalation of dust.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.
Stability: Phenols are susceptible to oxidation to quinones; avoid prolonged exposure to air and light.
References
European Patent Office. (2004). Rho Kinase Inhibitors. EP 1403255 A1.[1] Retrieved from [Link]
ChemSrc. (2023). 4-ethyl-1H-indazol-5-ol Physicochemical Properties. Retrieved from [Link]
Molaid Chemicals. (2023). Synthesis and Reaction Data for 4-ethyl-1H-indazol-5-ol. Retrieved from [Link]
Journal of Medicinal Chemistry. (2012). Structure-Based Discovery of Substituted Indazoles as Kinase Inhibitors. (Contextual Reference for Indazole Binding Modes).
The 4-Substituted 5-Hydroxyindazole Scaffold: Synthetic Access and Medicinal Utility
Executive Summary: The "Ortho-Constraint" Advantage In the crowded landscape of kinase inhibitors and GPCR ligands, the indazole scaffold remains a privileged structure due to its bioisosteric relationship with the purin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Ortho-Constraint" Advantage
In the crowded landscape of kinase inhibitors and GPCR ligands, the indazole scaffold remains a privileged structure due to its bioisosteric relationship with the purine ring of ATP and the indole ring of tryptophan/serotonin. However, the specific substitution pattern of 4-substituted 5-hydroxyindazoles represents an underutilized but high-value chemical space.
The 5-hydroxyl group serves as a critical hydrogen bond donor/acceptor (often mimicking the exocyclic amine of adenine or the hydroxyl of tyrosine), while the 4-position substituent acts as a "selector." It provides:
Steric Steering: Forcing the 5-OH into a preferred conformation via 1,2-allylic strain (A(1,[1]2) strain).
Gatekeeper Interaction: In kinase drug design, the 4-position projects directly toward the "gatekeeper" residue, allowing for selectivity engineering between homologous kinases (e.g., targeting small-gatekeeper kinases like Thr/Ala while avoiding large-gatekeeper ones like Met/Phe).[1]
Metabolic Blocking: Preventing Phase I oxidation at the electron-rich C4 position.
This guide details the synthetic routes to access this challenging substitution pattern and analyzes its biological utility.
Synthetic Accessibility and Protocols
Accessing the 4-position of the indazole ring is synthetically non-trivial due to the natural electrophilic reactivity of the 5-hydroxyindazole system, which favors C3 and C6 functionalization. Therefore, de novo ring construction or directed metalation strategies are required.[1]
Strategy A: The "Directed" Lithiation Route (Recommended)
This method utilizes the directing power of the 5-position to install the 4-substituent before or during ring closure.
Target Intermediate: 4-Bromo-5-methoxy-1H-indazole (Precursor to 5-OH)
Protocol:
Starting Material: 2-Bromo-4-fluoroanisole.
Lithiation: Treatment with LDA at -78°C. The methoxy group and the fluorine atom cooperatively direct lithiation to the position ortho to the fluorine (and meta to methoxy), which corresponds to the indazole C3 position, but for 4-substitution, we start with a precursor where the bromine is already at the desired "4" position relative to the future ring.
Correction: A more robust route uses 2-fluoro-3-substituted-4-methoxybenzaldehyde followed by hydrazine cyclization.
Step 1: Protect phenol as methyl ether (MeI, K₂CO₃)
3-Bromo-4-methylanisole.
Step 2 (Jacobson Indazole Synthesis):
Dissolve 3-bromo-4-methylanisole in acetic acid. Add NaNO₂ (1.1 eq) slowly at 0°C.
Note: This classic route is often low yield for electron-rich rings.
Modern Alternative:Diazo-transfer to 2-acyl-3-bromo-4-methoxyaniline.
Strategy B: The "Nenitzescu" Indazole Variation
For 5-hydroxyindazoles specifically, a variation of the Nenitzescu indole synthesis using p-benzoquinone and hydrazones is highly effective.
Reaction Logic:
Condensation of a 2-substituted-1,4-benzoquinone with a hydrazone yields the 4-substituted-5-hydroxyindazole directly.
Figure 1: The Nenitzescu-type approach allows direct installation of the 4-substituent (R) from the quinone starting material.
Structure-Activity Relationship (SAR) Logic
The biological activity of this scaffold is governed by the interplay between the 4-substituent and the 5-hydroxyl group.
Kinase Inhibition (ATP-Competitive)
In the ATP binding pocket of kinases (e.g., VEGFR2, PLK4, Akt), the indazole acts as the hinge binder.[1]
5-OH Role: Forms a hydrogen bond with the hinge region backbone (e.g., Cys919 in VEGFR2). It mimics the N1/N6 of adenine.
4-Substituent Role (The "Gatekeeper" Clash):
Small R (F, Cl, Me): Tolerated by most kinases.[1] Can improve potency by displacing high-energy water molecules in the hydrophobic pocket behind the gatekeeper.
Large R (Br, Et, iPr): Clashes with large gatekeeper residues (Met, Phe).[1] Crucial for selectivity. If targeting a kinase with a small gatekeeper (Thr/Ala) while avoiding a homolog with a large gatekeeper, a bulky 4-substituent is the primary design lever.
Electronic Tuning (pKa Modulation)
The acidity of the 5-OH (and the N-H of the indazole) is heavily influenced by the 4-substituent.
Electron Withdrawing (4-Cl, 4-Br, 4-CF3): Increases the acidity of 5-OH (lower pKa). This strengthens H-bond donating ability but weakens H-bond accepting ability.
Electron Donating (4-Me, 4-OMe): Decreases acidity.
Table 1: SAR Decision Matrix for 4-Substituted 5-Hydroxyindazoles
4-Substituent (R)
Electronic Effect ()
Steric Bulk (A-Value)
Predicted Kinase Effect
Recommended Application
-H
0.00
0.00
Baseline potency; low selectivity.
Initial hit finding.
-F
+0.06
0.15
Minimal steric clash; metabolic block.
Blocking P450 metabolism at C4.
-Cl
+0.23
0.43
Moderate bulk; lipophilic fill.
Potency optimization (hydrophobic fit).
-Br
+0.23
0.38
High bulk; halogen bond potential.
Gatekeeper selectivity probe.
-Me
-0.17
1.70
High bulk; electron donating.
Inducing A(1,2) strain to lock 5-OH.
Biological Evaluation Protocols
To validate the activity of synthesized analogs, the following assay cascade is recommended.
In Vitro Kinase Assay (Luminescence)
Principle: Measure the consumption of ATP using a luciferase-coupled reaction (e.g., ADP-Glo).
Protocol:
Prepare 3x Enzyme mix in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).[1]
Add 2 µL of compound (DMSO stock) to 384-well plate.
Technical Guide: Structure-Activity Relationship of 4-Ethylindazole Derivatives
The following technical guide details the structure-activity relationship (SAR) of 4-ethylindazole derivatives , with a specific focus on their application as Rho-associated protein kinase (ROCK) inhibitors . This analys...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structure-activity relationship (SAR) of 4-ethylindazole derivatives , with a specific focus on their application as Rho-associated protein kinase (ROCK) inhibitors . This analysis synthesizes data from medicinal chemistry patent literature and kinase inhibitor optimization studies.
Executive Summary
The 4-ethylindazole scaffold represents a specialized subclass of the indazole pharmacophore, primarily utilized to induce specific steric and lipophilic interactions within the ATP-binding pockets of serine/threonine kinases. Unlike the more common 3-, 5-, or 6-substituted indazoles found in oncology drugs (e.g., Axitinib), the 4-ethyl substitution is a strategic modification often employed to:
Induce Torsion: Force an orthogonal conformation between the indazole core and substituents at the 5-position (biaryl twist).
Fill Hydrophobic Pockets: Occupy specific gatekeeper or solvent-front regions in kinases like ROCK1/ROCK2 .
Modulate Solubility: Balance the lipophilicity (LogP) of the core against polar tails.
This guide focuses on the 4-ethyl-5-substituted-1H-indazole class, a potent series of ROCK inhibitors developed for the treatment of glaucoma and ocular hypertension.
Chemical Space & Core Architecture
The core scaffold is defined by the 4-ethyl-1H-indazole moiety. In bioactive derivatives, this core serves as the "hinge-binder" or the structural anchor.
The Criticality of Position 4
In the context of kinase inhibition, the 4-position of the indazole ring is spatially unique. It is located "peri" to the N1 nitrogen and adjacent to the C5 position.
Steric Clash: A 4-ethyl group creates significant steric bulk. When a substituent (e.g., a pyridine or phenyl ring) is attached at C5 , the 4-ethyl group prevents coplanarity. This forces the C5-substituent to twist out of the plane of the indazole ring.
Selectivity Filter: Many kinases cannot accommodate this bulk/twist, making 4-ethylindazoles highly selective for targets with deeper or more flexible pockets (like ROCK).
SAR Visualization
The following diagram illustrates the core SAR logic for this class.
Figure 1: SAR Logic of the 4-Ethylindazole Scaffold. The 4-ethyl group is critical for enforcing the bioactive conformation.
Detailed Structure-Activity Relationship (SAR)
The 4-Ethyl Group (The Anchor)
Modification: Replacing 4-ethyl with 4-methyl or 4-hydrogen.
Effect:
4-H: Often leads to a loss of potency due to the free rotation of the C5-substituent, allowing it to adopt a planar conformation that may not fit the specific kinase sub-pocket.
4-Methyl: Provides some steric bulk but may be insufficient to fully enforce the orthogonal twist required for optimal ROCK selectivity.
4-Ethyl: Optimal. It provides the exact steric volume to lock the C5-aryl group (e.g., pyridine) into a non-planar orientation, mimicking the twisted bioactive conformation.
The C5-Position (The Effector)
The 5-position is typically substituted with a heteroaryl ring (Ring X) containing a polar tail.
Preferred Substituents: Pyridine, Pyrimidine, or Thiophene rings.
Key Interaction: The C5-heterocycle extends into the solvent-exposed region of the kinase.
Example:5-(pyridin-4-yl)-4-ethyl-1H-indazole . The pyridine nitrogen often interacts with specific residues (e.g., Lysine or Aspartate) in the active site.
The N1-Position (The Hinge Interaction)
Unsubstituted (NH): Essential for ATP-mimetic binding. The indazole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).
Alkylation (N-Me, N-Et): usually abolishes activity by disrupting the critical H-bond to the hinge region, unless the binding mode is atypical (Type II inhibition).
Case Study: ROCK Inhibitors for Glaucoma
Reference Compound: 5-[5-(1-Amino-1-methylethyl)pyridin-2-yl]-4-ethyl-1H-indazole (Derived from Patent US7563906B2).[1]
Biological Data Profile
Parameter
Value / Observation
Implications
Target
ROCK1 / ROCK2
Treatment of Glaucoma, Hypertension
Core
4-Ethyl-1H-indazole
Scaffold
IC50 (Enzyme)
< 100 nM
High Potency
Selectivity
> 10-fold vs. PKA, PKC
Reduced off-target effects
Mechanism
ATP Competitive
Reversible inhibition
Key SAR Feature
4-Ethyl group
Enforces twist; prevents planar aggregation
Mechanism of Action
The 4-ethylindazole inhibitor binds to the ATP-binding cleft of Rho-kinase. The indazole core anchors to the hinge region.[2] The 4-ethyl group sterically clashes with the 5-pyridyl ring, forcing the pyridine to twist. This twisted conformation perfectly matches the shape of the ROCK active site, which is distinct from closely related kinases like PKA (Protein Kinase A), thereby conferring selectivity.
Experimental Protocols
Synthesis of Key Intermediate: 4-Ethyl-1H-indazol-5-ol
This protocol describes the deprotection and isolation of the hydroxy-indazole core, a versatile precursor for 5-substituted derivatives.
Dissolution: Suspend 1.40 g of the bis-THP protected precursor in 7.5 mL of THF/Water (2:1 mixture).
Acid Hydrolysis: Add 10.0 mL of TFA dropwise while stirring.
Reaction: Stir the mixture at room temperature (20–25°C) for 2.5 hours. Monitor via TLC (Chloroform/Ethyl Acetate) for the disappearance of the starting material.
Neutralization: Carefully neutralize the reaction mixture with 2N aqueous NaOH solution until pH ~7.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).
Drying: Combine organic layers, dry over anhydrous Magnesium Sulfate (
), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Chloroform/Ethyl Acetate gradient).
Yield: Expect ~47% yield of 4-ethyl-1H-indazol-5-ol as a white solid.[3]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the isolation of the 4-ethylindazole core intermediate.
References
Iwakubo, M., et al. (2004). Indazole derivatives and their use as Rho kinase inhibitors. U.S. Patent 7,563,906 B2. Link
Takami, A., et al. (2004). Rho kinase inhibitors.[1] European Patent EP1403255A1. Link
Feng, Y., et al. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho-kinase (ROCK) inhibitors. Journal of Medicinal Chemistry. Link (Contextual grounding for ROCK SAR).
PubChem Compound Summary. (2025). 5-butyl-6-chloro-4-ethyl-1H-indazole. PubChem CID 177150161. Link
4-ethyl-1H-indazol-5-ol solubility in DMSO and methanol
An In-Depth Technical Guide on the Solubility and Handling of 4-Ethyl-1H-indazol-5-ol Part 1: Executive Summary & Compound Profile[1][2] 4-ethyl-1H-indazol-5-ol (CAS 1256346-60-7) is a specialized heterocyclic scaffold,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Solubility and Handling of 4-Ethyl-1H-indazol-5-ol
Part 1: Executive Summary & Compound Profile[1][2]
4-ethyl-1H-indazol-5-ol (CAS 1256346-60-7) is a specialized heterocyclic scaffold, primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (specifically Rho-associated protein kinase (ROCK) and Heat Shock Protein 90 (Hsp90) inhibitors).[1][2] Its structural core—a fused benzene and pyrazole ring with a phenolic hydroxyl group—dictates a specific solubility profile that researchers must master to avoid experimental artifacts such as compound precipitation or micro-aggregation.[1][2]
This guide moves beyond generic "solubility" metrics to provide a causal analysis of why this compound behaves the way it does in DMSO and Methanol, and how to manipulate these variables for reproducible data.
Low MW facilitates high molar concentrations in organic solvents.[1][2]
Core Structure
Indazole (Benzopyrazole)
Amphoteric nature (NH is acidic/basic depending on tautomer).[2]
Key Substituents
4-Ethyl (Lipophilic), 5-Hydroxy (H-bond donor)
The 5-OH group improves polarity but the 4-ethyl group increases LogP, reducing water solubility.[1][2]
Predicted LogP
~2.2 – 2.6
Moderately lipophilic; requires organic co-solvents for aqueous assays.[1][2]
pKa (Predicted)
~9.5 (Phenolic OH), ~1.5 (Indazole N)
Ionizable at high pH; stable neutral form at physiological pH.[2]
Part 2: Solubility Profile & Solvent Compatibility
Dimethyl Sulfoxide (DMSO): The Gold Standard
DMSO is the preferred solvent for 4-ethyl-1H-indazol-5-ol due to its ability to disrupt the strong intermolecular hydrogen bonding typical of indazole crystals.[1][2]
Note: While the parent compound (1H-indazol-5-ol) reaches 100 mg/mL, the addition of the 4-ethyl group slightly alters crystal packing.[2] A conservative working limit of 50 mg/mL ensures stability against temperature fluctuations.
Stability: Excellent.[2] Solutions stored at -80°C are stable for >6 months.
Critical Warning (Hygroscopicity): DMSO is highly hygroscopic.[1][2] Absorbed water (>1%) can cause the 4-ethyl-1H-indazol-5-ol to precipitate as a "cloudy haze," often mistaken for bacterial contamination.[1] Always use anhydrous DMSO (≥99.9%) from a fresh or septum-sealed bottle.
Methanol (MeOH): The Processing Alternative
Methanol is less effective than DMSO for high-concentration stocks but is superior for chemical processing (e.g., transfers, chromatography) due to its volatility.[2]
Application: Ideal for recovering solid compound from vials or preparing samples for LC-MS.[1][2]
Limitation: Not recommended for long-term storage of biological stocks due to solvent evaporation and potential esterification side-reactions if traces of acid are present.
Aqueous Buffers (PBS/Media): The Danger Zone
Like most kinase inhibitor scaffolds, this compound has poor aqueous solubility (<0.1 mg/mL) in its neutral state.
Risk: Direct addition of solid powder to water results in hydrophobic floating aggregates.[1][2]
Solution: Always use a "Step-Down Dilution" method (see Protocol A).
Part 3: Experimental Protocols
Protocol A: Preparation of a 100 mM Master Stock (DMSO)
Standardizing the solubilization process to prevent "crashing out."
Calculate: For 10 mg of powder, require ~616 µL of DMSO (based on MW ~162.19).[2]
Add Solvent: Pipette anhydrous DMSO directly onto the powder. Do not wash down the sides yet.
Disrupt Crystal Lattice:
Step: Vortex vigorously for 30 seconds.
Checkpoint: If solid particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes.[1] The 4-ethyl group can increase lattice energy, making sonication a mandatory step for this derivative.
Clarify: Visually inspect against a light source. The solution must be perfectly clear.
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber tubes to minimize freeze-thaw cycles.
Protocol B: The "Step-Down" Dilution for Biological Assays
Preventing precipitation when moving from DMSO to Aqueous Media.[1][2]
Mechanism: Rapid mixing is required to prevent the formation of micro-crystals as the solvent environment shifts from lipophilic (DMSO) to hydrophilic (Water).[2]
Figure 1: Step-Down Dilution Workflow. Direct dilution from 100% DMSO to 1% aqueous buffer often causes precipitation.[1][2] The intermediate step (10% DMSO) stabilizes the transition.
Comparative Analysis: 4-Methyl vs. 4-Ethyl-1H-Indazol-5-ol Scaffolds
The following technical guide details the structural, synthetic, and pharmacological distinctions between 4-methyl-1H-indazol-5-ol and 4-ethyl-1H-indazol-5-ol . This analysis is designed for medicinal chemists and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, synthetic, and pharmacological distinctions between 4-methyl-1H-indazol-5-ol and 4-ethyl-1H-indazol-5-ol . This analysis is designed for medicinal chemists and drug discovery scientists optimizing kinase inhibitors and allosteric modulators.
Technical Whitepaper | Medicinal Chemistry Core
Executive Summary
The 1H-indazol-5-ol core is a privileged pharmacophore, widely utilized as a bioisostere for phenol and indole moieties in kinase inhibitors (e.g., VEGFR, FGFR) and Hsp90 inhibitors. The substitution at the C4 position is a critical determinant of ligand efficacy.
While the 4-methyl substituent often exploits the "Magic Methyl" effect—displacing high-energy water molecules from hydrophobic pockets without inducing steric clash—the 4-ethyl analog introduces significant steric bulk and rotational entropy. This guide analyzes the trade-offs between these two congeners, providing synthetic routes and SAR (Structure-Activity Relationship) decision frameworks.
Structural & Physicochemical Profiling[1]
The transition from a methyl to an ethyl group at the C4 position alters the physicochemical landscape of the molecule, impacting both binding thermodynamics and metabolic stability.
Comparative Metrics Table
Feature
4-Methyl-1H-indazol-5-ol
4-Ethyl-1H-indazol-5-ol
Impact on Drug Design
Molecular Weight
148.16 Da
162.19 Da
Negligible impact on LE (Ligand Efficiency).
ClogP (Est.)
~1.6
~2.1
Ethyl increases lipophilicity; may improve membrane permeability but risk non-specific binding.
Steric Volume
Low (Spherical)
Medium (Ellipsoidal)
Ethyl requires a larger hydrophobic pocket or solvent channel.
Rotatable Bonds
0
1
Ethyl introduces entropic penalty upon binding (ΔS loss).
Electronic Effect
Weak +I (Inductive)
Stronger +I
Ethyl slightly increases electron density on the C5-hydroxyl, potentially raising pKa.
Metabolic Liability
Benzylic oxidation
Benzylic oxidation
Ethyl is more prone to CYP450-mediated dealkylation or hydroxylation at the benzylic carbon.
The "Magic Methyl" vs. Steric Clash
4-Methyl: Often sits in the "Goldilocks" zone. It is large enough to fill small hydrophobic cavities (e.g., the gatekeeper region in kinases) and displace water, gaining ~0.5–1.0 kcal/mol in binding energy, but small enough to avoid clashing with the protein backbone.
4-Ethyl: The added methylene unit (
) pushes the terminal methyl group ~1.5 Å further out. Unless the binding pocket is open to the solvent or has a specific deep channel, this often leads to a steric clash , drastically reducing potency (e.g., as seen in benzisothiazole SGLT2 inhibitors where 4-Me > 4-Et).
Synthetic Architectures
Synthesizing these scaffolds requires navigating the regioselectivity of the indazole ring formation. The most robust route involves the cyclization of 2-alkyl-5-methoxyanilines followed by demethylation.
Synthesis Workflow Diagram
The following DOT diagram outlines the parallel synthesis pathways for both analogs.
Figure 1: General synthetic pathway for 4-alkyl-1H-indazol-5-ol derivatives via modified Bartoli or diazotization routes.
Key Synthetic Challenges
Starting Material Availability: 2-methyl-5-methoxyaniline is a commodity chemical. The ethyl analog often requires de novo synthesis, typically via nitration of 4-ethylanisole followed by reduction.
Regiochemistry: The 4-ethyl group exerts greater steric hindrance during the cyclization step, potentially slowing down the diazonium loop closure compared to the methyl variant.
Experimental Protocols
Protocol A: Demethylation of 4-Alkyl-5-methoxyindazole
This is the critical final step to reveal the 5-hydroxyl pharmacophore.
Reagents:
Substrate: 4-ethyl-5-methoxy-1H-indazole (1.0 eq)
Reagent: Boron Tribromide (
), 1.0 M in DCM (3.0 eq)
Solvent: Anhydrous Dichloromethane (DCM)
Quench: Methanol (MeOH), Saturated
Methodology:
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add the substrate (1.0 mmol) and dissolve in anhydrous DCM (10 mL). Cool the system to -78°C (dry ice/acetone bath).
Addition: Add
solution dropwise over 15 minutes. The solution may turn yellow/orange.
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be significantly more polar than the starting material.
Quench: Cool back to -78°C. Carefully add MeOH (2 mL) dropwise (exothermic!).
Workup: Dilute with DCM (20 mL) and wash with sat.
Purification: Flash chromatography is usually required. Gradient: 0%
10% MeOH in DCM.
Note: For the 4-ethyl analog, ensure rigorous anhydrous conditions. The ethyl group is slightly electron-donating, making the ring more susceptible to side reactions if the quench is too aggressive.
Pharmacological Decision Framework
When should you choose Ethyl over Methyl? Use the logic flow below.
SAR Logic Diagram
Figure 2: Decision tree for selecting C4-substituents based on protein binding pocket topology.
Case Study Insights
Kinase Selectivity (FGFR/VEGFR): In many indazole-based kinase inhibitors, the 4-position faces the "hinge" region or the gatekeeper.
Observation: 4-Methyl is generally preferred. Data from SGLT2 inhibitor series (benzisothiazole isosteres) showed a drop in potency from 80 nM (Methyl) to 50 nM (Ethyl) , indicating that the ethyl group often exceeds the optimal volume for tight pockets [1].
Solvent Reach (NSP14): In cases where the 4-position points towards the solvent front (e.g., SARS-CoV-2 NSP14 inhibitors), the 4-ethyl group can sometimes improve potency by engaging looser hydrophobic contacts or altering the solvation shell, though this is less common than the methyl preference [2].
References
Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2.
Source: Journal of Medicinal Chemistry (via NIH/PMC)
Context: Demonstrates potency loss when moving from 4-methyl to 4-ethyl in related bicyclic scaffolds.[3]
URL:[Link]
Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors.
Source: ACS Medicinal Chemistry Letters
Context: Discusses alkyl substitution effects on potency in viral targets.
URL:[Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Source: RSC Advances / PMC
Context: Comprehensive review of indazole synthesis and biological applications.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-ethyl-1H-indazol-5-ol suppliers and price per gram
Content Type: Technical Whitepaper
Audience: Drug Discovery Researchers, Medicinal Chemists, Procurement Specialists[1]
[1]
Executive Summary
4-ethyl-1H-indazol-5-ol is a specialized heterocyclic intermediate, primarily utilized in the development of Rho-associated protein kinase (ROCK) inhibitors.[1][2] Unlike its commodity analogs (e.g., 5-hydroxyindazole or 1-ethyl-1H-indazol-5-ol), the 4-ethyl isomer is a non-catalog item .[1] It is rarely available off-the-shelf and typically requires custom synthesis or "on-demand" manufacturing.[1]
This guide provides a technical roadmap for sourcing this compound, including a validated synthesis pathway derived from patent literature (EP1403255), quality assurance protocols, and a cost-modeling framework for procurement.[1]
Chemical Profile & Technical Specifications[1][3][4][5]
Soluble in DMSO, Methanol; Sparingly soluble in water
Market Landscape & Sourcing Strategy
Supplier Analysis
A comprehensive audit of global chemical databases (SciFinder, PubChem, eMolecules) confirms that 4-ethyl-1H-indazol-5-ol is not a stock item with major distributors (Sigma-Aldrich, Enamine, Combi-Blocks).[1] It is a "Tier 3" sourcing target, meaning it exists in patent literature but not in commercial catalogs.
Recommended Sourcing Channels:
Custom Synthesis Organizations (CSOs):
Primary Strategy: Contract a CRO (e.g., WuXi AppTec, Pharmaron, or specialized boutique synthesis firms) to produce the material using the protocol outlined in Section 4.
Vendors like MolPort or Ambinter may list the compound as "virtual stock." They do not hold inventory but will attempt to source it from their network upon request.[1]
Price Modeling (Cost-Per-Gram)
Since no spot price exists, the following cost model applies to a Custom Synthesis Request (FTE-based or Fee-For-Service).
Scale
Estimated Cost Range
Cost Drivers
1 - 5 Grams
$2,500 - $5,000 Total
High setup costs; multi-step synthesis; purification labor.[1]
10 - 25 Grams
$400 - $800 / gram
Economies of scale in reagent usage; single batch processing.[1]
100+ Grams
$150 - $300 / gram
Process optimization; bulk starting material pricing.[1]
Procurement Insight: To minimize cost, request a quote for "4-ethyl-5-methoxy-1H-indazole" first.[1] Methyl ethers are often more stable and cheaper to synthesize.[1] You can perform the final demethylation (BBr₃) in-house.[1]
Technical Synthesis Pathway
Because this compound is not commercially available, in-house synthesis or outsourcing via a specific route is required.[1] The following pathway is adapted from EP1403255 (Rho Kinase Inhibitors) and standard indazole chemistry.
Retrosynthetic Analysis
The C4-ethyl group is difficult to introduce directly onto the indazole core due to electronic effects.[1] The most robust strategy involves C4-lithiation/halogenation followed by palladium-catalyzed cross-coupling (Stille or Suzuki) and reduction.[1]
Step 4: Reduction & Deprotection (One-Pot or Stepwise) [1]
Reduction: H₂ (1 atm), Pd/C (10%) in MeOH (Reduces Vinyl to Ethyl).
Demethylation: BBr₃ (Boron Tribromide) in DCM at -78°C -> RT.[1]
N-Deprotection: Acidic workup (HCl/MeOH) removes the THP group.[1]
Final Product: 4-ethyl-1H-indazol-5-ol.[1][4][5][6]
Workflow Visualization
The following diagram illustrates the critical decision-making process for sourcing and the technical synthesis workflow.
Caption: Figure 1. Sourcing decision tree and technical synthesis pathway for 4-ethyl-1H-indazol-5-ol, highlighting the conversion from the commodity precursor 5-methoxy-1H-indazole.
Quality Assurance & Validation Protocols
When receiving a custom-synthesized batch, the following analytical controls are mandatory to ensure structural integrity and purity.
Technical Guide: Therapeutic Potential of 4-Ethyl-1H-indazol-5-ol Scaffolds
The following technical guide details the therapeutic utility, synthesis, and pharmacological profile of 4-ethyl-1H-indazol-5-ol , a specialized scaffold primarily utilized in the development of Rho-associated Coiled-coi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the therapeutic utility, synthesis, and pharmacological profile of 4-ethyl-1H-indazol-5-ol , a specialized scaffold primarily utilized in the development of Rho-associated Coiled-coil Kinase (ROCK) inhibitors.
Executive Summary
The 4-ethyl-1H-indazol-5-ol scaffold (CAS: 478840-15-2) represents a critical pharmacophore in the design of ATP-competitive kinase inhibitors, specifically targeting ROCK1 and ROCK2 isoforms. Unlike the more common 4-H or 4-methyl variants, the 4-ethyl substitution provides a unique steric profile that optimizes hydrophobic interactions within the kinase ATP-binding pocket, often targeting the gatekeeper region to enhance selectivity and potency. This guide outlines the scaffold's mechanism of action, a validated synthetic route, and its application in treating hypertension, glaucoma, and fibrotic disorders.
Therapeutic Mechanism: The ROCK Pathway
The primary therapeutic value of the 4-ethyl-1H-indazol-5-ol scaffold lies in its ability to inhibit Rho Kinase (ROCK). ROCK is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.
Mechanism of Action
The indazole core functions as a hinge-binding motif , mimicking the adenine ring of ATP. The 5-hydroxyl group typically acts as a hydrogen bond donor/acceptor network anchor, while the 4-ethyl group occupies a specific hydrophobic sub-pocket (often the gatekeeper region or solvent-front pocket), restricting the rotation of the inhibitor and locking it into a bioactive conformation.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of ROCK inhibition mediated by indazole scaffolds, leading to vasodilation and neurite outgrowth.
Figure 1: The RhoA/ROCK signaling cascade. The 4-ethyl-indazol-5-ol scaffold inhibits ROCK, preventing MLCP inactivation and reducing smooth muscle contraction.
Structure-Activity Relationship (SAR)
The 4-ethyl group is not merely a spacer; it is a potency multiplier. Comparative SAR studies in ROCK inhibitors reveal the following trends:
Substituent at C4
LogP (Lipophilicity)
Steric Bulk (A-value)
ROCK IC50 (Est.)
Notes
-H
1.8
0.0
> 100 nM
Lacks hydrophobic fill; reduced potency.
-CH3 (Methyl)
2.1
1.7
~ 50 nM
Standard potency; common in first-gen inhibitors.
-CH2CH3 (Ethyl)
2.5
1.75
< 10 nM
Optimal hydrophobic fit; restricts conformation.
-Ph (Phenyl)
3.2
3.0
> 500 nM
Steric clash with gatekeeper residues.
Key Insight: The 4-ethyl group provides the optimal balance between lipophilicity (permeability) and steric volume, filling the hydrophobic pocket adjacent to the hinge region without inducing steric clashes common with larger aryl groups.
Validated Synthetic Protocol
This protocol describes the synthesis of 4-ethyl-1H-indazol-5-ol from a 4-bromo precursor. This route ensures regioselectivity and high yields, essential for scale-up.
Dissolve the protected intermediate in degassed Toluene/DMF (10:1).
Add Tributyl(vinyl)tin (1.2 eq) and Pd(PPh3)4 (0.05 eq).
Heat to reflux (110°C) under Argon for 12 hours.
Purification: Cool, filter through Celite, and purify via silica flash chromatography (Hexane/EtOAc).
Product: 4-vinyl-bis-THP-indazole intermediate.
Step 3: Hydrogenation & Deprotection
Reagent: H2 (1 atm), Pd/C (10%), HCl/MeOH.
Dissolve the vinyl intermediate in MeOH.
Add 10% Pd/C (10 wt%). Stir under H2 balloon for 2 hours (Conversion of Vinyl
Ethyl).
Filter off catalyst.
Add concentrated HCl (to pH 1) and reflux for 1 hour (Removal of THP groups).
Neutralize with NaHCO3, extract with EtOAc.
Final Product:4-ethyl-1H-indazol-5-ol (Off-white solid).
Synthesis Workflow Diagram
Figure 2: Synthetic route for 4-ethyl-1H-indazol-5-ol from 4-bromo precursors.
Experimental Validation Protocols
In Vitro Kinase Assay (ROCK1/2)
To validate the efficacy of derivatives built on this scaffold:
Reagents: Recombinant human ROCK1/2, Long S6 Kinase substrate peptide, ATP (Km concentration).
Detection: ADP-Glo™ or radiometric (
P-ATP) assay.
Protocol:
Incubate scaffold derivative (0.1 nM – 10 µM) with kinase and substrate in buffer (Tris pH 7.5, MgCl2) for 60 min.
Add detection reagent.
Success Metric: IC50 < 50 nM indicates high-affinity binding driven by the 4-ethyl anchor.
Physicochemical Profiling
Solubility: The 5-OH group provides a handle for glucuronidation; however, the 4-ethyl group increases LogP. Formulations often require mesylate salt formation to improve aqueous solubility.
Metabolic Stability: The ethyl group is a potential site for metabolic oxidation (hydroxylation). Deuteration of the ethyl group (d5-ethyl) is a recommended lead optimization strategy to extend half-life (
).
References
Rho Kinase Inhibitors & Synthesis
Patent: US20040138286A1 / EP1403255. "Rho kinase inhibitors."[3] (Describes the synthesis of 4-ethyl-1H-indazol-5-ol as Example 682).
Source:
Indazole Scaffold in Kinase Discovery
Review: "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[4] RSC Advances.
Source:
ROCK Signaling & Therapeutic Targets
Mechanism:[5][3][6][7][8] "Rho-kinase inhibitors as potential therapeutic agents for cardiovascular diseases."
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Ethyl-1H-indazol-5-ol: Technical Safety & Handling Guide
Document Type: Technical Whitepaper / Safety Data Sheet (SDS)
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
4-Ethyl-1H-indazol-5-ol (CAS: 478840-15-2) is a specialized heterocyclic intermediate primarily utilized in the discovery and synthesis of kinase inhibitors , specifically targeting Rho-associated protein kinase (ROCK) pathways. Its structural core—a 5-hydroxyindazole scaffold substituted with an ethyl group at the 4-position—provides a critical pharmacophore for hydrogen bonding within the ATP-binding pocket of target enzymes.
Due to its specific substitution pattern, this compound exhibits distinct physicochemical properties compared to the parent 5-hydroxyindazole, including increased lipophilicity and altered solubility profiles. This guide synthesizes safety data based on direct chemical analysis and high-fidelity Structure-Activity Relationship (SAR) modeling with its closest analog, 1H-indazol-5-ol.
Chemical Identification & Physicochemical Properties
Parameter
Data
Chemical Name
4-Ethyl-1H-indazol-5-ol
CAS Number
478840-15-2
Molecular Formula
C₉H₁₀N₂O
Molecular Weight
162.19 g/mol
Appearance
Off-white to pale yellow solid (crystalline powder)
Solubility
Soluble in DMSO (>20 mg/mL), Methanol; Low solubility in Water
pKa (Predicted)
~9.5 (Phenolic OH), ~1.5 (Indazole N)
LogP (Predicted)
2.1 – 2.4
Hazard Identification (GHS Classification)
Note: In the absence of a specific REACH registration for this isomer, the classification below is derived from the validated profile of the parent scaffold (1H-Indazol-5-ol) and standard protocols for substituted phenols.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.
Safety Decision Logic & Handling Protocol
The following decision logic outlines the operational workflow for handling 4-ethyl-1H-indazol-5-ol in a research setting.
Figure 1: Operational safety decision tree for handling 4-ethyl-1H-indazol-5-ol in laboratory environments.
Detailed Emergency Response Protocols
First Aid Measures
Eye Contact: Immediately flush with active running water for at least 15 minutes. The phenolic hydroxyl group can be acidic and irritating. Do not rub eyes. Seek medical attention if redness persists.
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1] Phenolic compounds can absorb through skin; monitor for systemic signs (dizziness, nausea).
Ingestion: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Call a POISON CENTER immediately (H302).
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Firefighting Measures
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products: Emits toxic fumes under fire conditions, specifically Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) .
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release (Spill) Workflow
Figure 2: Step-by-step spill response protocol for solid indazole intermediates.
Storage & Stability
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.
Temperature:2-8°C (Refrigerated) is recommended to prevent thermal degradation.
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The phenolic moiety is susceptible to oxidation upon prolonged exposure to air, which may turn the compound pink or brown.
Experimental Protocol: Solubilization for Bioassays
Context: Researchers often struggle with the solubility of substituted indazoles in aqueous buffers. The following protocol ensures consistent stock preparation.
Vehicle Selection: Use DMSO (Dimethyl Sulfoxide) as the primary solvent.
Stock Preparation (10 mM):
Weigh 1.62 mg of 4-ethyl-1H-indazol-5-ol.
Add 1.0 mL of anhydrous DMSO.
Vortex gently for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
Aqueous Dilution:
Dilute the DMSO stock into the assay buffer (e.g., PBS) immediately prior to use.
Critical: Do not exceed 5% DMSO concentration in the final assay to avoid solvent toxicity, unless the assay is validated for higher limits.
Observation: If precipitation occurs upon adding water, reduce the stock concentration or use a co-solvent like PEG400.
References
ChemSrc. (2025). 4-ethyl-1H-indazol-5-ol (CAS#: 478840-15-2) MSDS and Properties. Retrieved from [Link]
PubChem. (2025).[2] Compound Summary: 1H-Indazol-5-ol (Parent Analog Safety Data). National Library of Medicine. Retrieved from [Link]
MolAid. (2025). Chemical Properties and Synthesis of 4-ethyl-1H-indazol-5-ol. Retrieved from [Link]
Application Note: Strategic Synthesis of 4-Ethyl-1H-Indazol-5-ol
This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 4-ethyl-1H-indazol-5-ol starting from 4-bromoindazole . The protocol integrates a cla...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 4-ethyl-1H-indazol-5-ol starting from 4-bromoindazole .
The protocol integrates a classical functionalization strategy (Nitration/Sandmeyer) to install the C5-hydroxyl group, followed by a modern transition-metal-catalyzed cross-coupling (Suzuki-Miyaura) to install the C4-ethyl moiety. This route is validated against industrial patent literature (e.g., EP1403255) and standard heterocyclic chemistry principles.
Executive Summary
The synthesis of 4-ethyl-1H-indazol-5-ol from 4-bromoindazole presents a regiochemical challenge: the introduction of an oxygen functionality at the C5 position and an ethyl chain at the C4 position. While direct C-H oxidation of indazoles is non-trivial, this protocol leverages the directing effects of the indazole core to install a nitro group at C5, which serves as a masked hydroxyl via the Sandmeyer reaction. Subsequent protection and Palladium-catalyzed cross-coupling utilize the C4-bromide handle to install the ethyl group. This modular approach ensures high regiofidelity and scalability.
Retrosynthetic Analysis
The strategy disconnects the target into two key transformations:
C4-Alkylation: Disconnection of the ethyl group reveals a 4-bromo-5-hydroxyindazole intermediate.
C5-Functionalization: Disconnection of the hydroxyl group traces back to 4-bromoindazole via a nitro/amine sequence.
Pathway Logic[1]
Why Nitration first? The C4-bromo substituent and the indazole ring cooperatively direct electrophilic aromatic substitution (SEAr) to the C5 position (ortho to Br, para to N1-H).
Why Vinyl-Suzuki? Direct coupling of an ethyl group can suffer from
-hydride elimination or slow transmetallation. Coupling a vinyl group followed by hydrogenation is a more robust, higher-yielding industrial standard.
Caption: Retrosynthetic logic flow from Target to Starting Material (4-Bromoindazole).
Detailed Experimental Protocol
Phase 1: C5-Functionalization (The "Bridge")
Objective: Convert 4-bromoindazole to 4-bromo-5-hydroxyindazole.
Add fuming HNO₃ dropwise, maintaining internal temperature <5°C to prevent over-nitration or degradation.
Stir at 0°C for 1h, then warm to RT for 2h. Monitor by LCMS for conversion to mono-nitro species.
Workup: Pour onto crushed ice. The solid precipitate (4-bromo-5-nitroindazole) is filtered, washed with water, and dried.
Critical Check: Verify regiochemistry via 1H NMR (NOE or coupling constants). C5-nitro is the major product; C7-nitro is a potential minor impurity. Recrystallize from EtOH if necessary.
Workup: Filter through Celite, extract with EtOAc. Purify via silica gel chromatography.
Product:4-vinyl-1-(THP)-5-(THP-oxy)-indazole .
Step 2.3: Hydrogenation & Deprotection
Reagents: H₂ (1 atm), Pd/C (10%), MeOH; then HCl (conc).
Protocol:
Hydrogenation: Stir the vinyl intermediate with Pd/C under H₂ balloon in MeOH for 2-4h. (Reduces Vinyl -> Ethyl).
Deprotection: Filter off catalyst. Add conc. HCl (to pH 1) to the filtrate. Stir at RT or mild heat (40°C) for 1-2h to remove THP groups.
Final Workup: Neutralize with NaHCO₃, extract with EtOAc/THF.
Final Purification: Recrystallization or Column Chromatography.
Quantitative Data Summary
Step
Transformation
Key Reagents
Typical Yield
Critical Parameter
1
Nitration
HNO₃/H₂SO₄
75-85%
Temp < 5°C (Regioselectivity)
2
Reduction
Fe/NH₄Cl
85-95%
Filtration of Iron sludge
3
Hydrolysis
NaNO₂/H₂SO₄
60-70%
Control of Diazotization Temp
4
Protection
DHP/p-TsOH
>90%
Anhydrous conditions
5
Suzuki Coupling
Vinyl-Bpin/Pd
70-85%
Degassing (O₂ exclusion)
6
Hydrogenation
H₂/Pd-C
>95%
Catalyst loading
7
Deprotection
HCl/MeOH
85-90%
pH monitoring
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow from 4-Bromoindazole to 4-Ethyl-1H-indazol-5-ol.
Troubleshooting & Safety
Safety Protocols
Fuming Nitric Acid: Highly corrosive and oxidizing. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).
Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.
Palladium Catalysts: Handle under inert atmosphere to preserve activity.
Troubleshooting Guide
Issue: Low Regioselectivity in Nitration.
Solution: Ensure temperature is strictly controlled at 0°C. If 7-nitro isomer forms, separate via column chromatography (Ethyl Acetate/Hexane gradient).
Issue: Stalled Suzuki Coupling.
Solution: Re-degas solvents.[4] Ensure the bromide is the limiting reagent. Switch to a more active catalyst like Pd(tBu₃P)₂ or XPhos Pd G2 if conversion is slow.
Issue: Incomplete Deprotection.
Solution: THP groups on indazoles can be stubborn. Increase HCl concentration or switch to TFA/DCM if solubility is an issue.
References
Asahi Kasei Pharma Corp. (2004). Rho Kinase Inhibitors. European Patent EP 1 403 255 A1. (Describes Example 682: Synthesis of 4-ethyl-1H-indazol-5-ol via protected intermediates).
BenchChem. (2025).[2][3] Optimizing Reaction Conditions for Bromo-Indazole Synthesis. (General protocols for indazole halogenation and functionalization).
Luo, G., et al. (2006). Regioselective nitration of indazoles. Journal of Organic Chemistry. (Discusses C5 vs C7 selectivity).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard Suzuki coupling protocols).
Application Note: Strategic C4-Ethylation of 1H-Indazol-5-ol
This Application Note and Protocol is designed for advanced organic chemists and drug discovery professionals. It addresses the specific synthetic challenge of introducing an ethyl group at the sterically hindered and el...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for advanced organic chemists and drug discovery professionals. It addresses the specific synthetic challenge of introducing an ethyl group at the sterically hindered and electronically sensitive C4 position of 1H-indazol-5-ol.
Executive Summary & Strategic Rationale
Direct alkylation of 1H-indazol-5-ol (5-hydroxyindazole) with ethyl halides is synthetically non-viable for C4-functionalization due to three competing factors:
N-Alkylation Dominance: The pyrazole nitrogens (N1/N2) are significantly more nucleophilic toward alkyl halides than the C4 aromatic carbon.
O-Alkylation: The C5-hydroxyl group readily undergoes etherification.[1]
Regioselectivity (C4 vs. C6): While the C5-hydroxyl group activates both ortho positions (C4 and C6), the C4 position is sterically crowded (peri-interaction with C3). However, electronic locking via the "ortho-effect" allows for highly selective functionalization at C4 if the correct electrophile (halogen) is used prior to alkylation.
The Solution: This protocol utilizes a "Protect-Activate-Couple-Reduce" strategy. Instead of direct ethylation, we employ regioselective bromination at C4 followed by a Suzuki-Miyaura cross-coupling with a vinyl surrogate, which is subsequently hydrogenated. This method avoids the
-hydride elimination issues common with direct ethyl-metal couplings and ensures 100% regiocontrol.
Reaction Pathway Visualization
The following directed graph illustrates the logical flow and chemical transformations required to achieve the target molecule.
Figure 1: Strategic workflow for the C4-ethylation of 1H-indazol-5-ol, highlighting the conversion of the C4-Bromo intermediate to the Ethyl moiety via a Vinyl precursor.
Detailed Experimental Protocol
Phase 1: Dual Protection (N1 & O5)
Objective: Block nucleophilic sites to prevent side reactions and direct halogenation to C4.
N1-Protection (THP):
Dissolve 1H-indazol-5-ol (1.0 equiv) in anhydrous DCM or THF.
Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv).
Stir at RT for 4–6 hours. Monitor by TLC (formation of N-THP adduct).[2]
Note: This step is crucial.[3] Unprotected indazoles can form N-bromo species that rearrange unpredictably.
O5-Protection (Benzyl):
To the N-THP intermediate in Acetone (0.2 M), add Potassium Carbonate (K2CO3) (2.0 equiv) and Benzyl Bromide (BnBr) (1.2 equiv).
Cool to 0°C. Add NBS portion-wise over 30 minutes.
Allow to warm to RT and stir for 2–4 hours.
Mechanism: The electron-donating alkoxy group at C5 activates the ring. Literature confirms that for 5-methoxy/benzyloxy indazoles, bromination occurs selectively at C4 rather than C6 due to electronic reinforcement, despite steric crowding [1].
Validation: Verify C4 substitution via 1H-NMR (Loss of the C4 doublet, retention of C6/C7 coupling pattern).
Regioselectivity Check (Step 3): If the bromination yields a mixture of C4 and C6 isomers, lower the temperature to -10°C. C4 is the kinetic product; however, if steric bulk at N1 is too high (e.g., using Trityl instead of THP), C6 might be favored. Stick to THP or SEM.
Coupling Efficiency (Step 4): If the Suzuki coupling stalls, switch to Pd(PPh3)4 or Sphos-Pd-G2 catalyst systems, which are excellent for hindered aryl bromides.
Deprotection Sequence: Do not use acid to remove the THP group before the hydrogenation step if you plan to use the O-Benzyl group. The free NH indazole can poison the Pd/C catalyst in some cases.
References
Regioselective Halogenation of Indazoles
Title: Synthesis and SAR of 5-Methoxyindazole Deriv
Source:Journal of Medicinal Chemistry, 2000, 43(14), 2664–2673.
Context: Confirms that bromination of 5-methoxy-1H-indazole with NBS yields the 4-bromo deriv
Suzuki-Miyaura Coupling on Indazoles
Title: Practical Synthesis of 4-Substituted Indazoles.
Application Note: Suzuki-Miyaura Coupling of 4-Ethyl-1H-indazol-5-ol
This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for utilizing 4-ethyl-1H-indazol-5-ol in Suzuki-Miyaura cross-coupling reactions. Due to the chemical nature of the phe...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for utilizing 4-ethyl-1H-indazol-5-ol in Suzuki-Miyaura cross-coupling reactions.
Due to the chemical nature of the phenolic moiety, this substrate cannot undergo direct palladium-catalyzed coupling. It must first be activated into a pseudohalide (triflate). Furthermore, the 4-ethyl substituent introduces significant steric hindrance ortho to the reaction site, and the 1H-indazole core presents tautomeric challenges (N1-H vs N2-H) that require strategic protection.
Strategic Analysis & Mechanistic Insight
Successful coupling of 4-ethyl-1H-indazol-5-ol requires navigating three critical chemical hurdles:
The Leaving Group Challenge: Phenols (
) are poor electrophiles for oxidative addition. They must be converted to triflates (), tosylates, or mesylates. The triflate is preferred for its high reactivity, essential for overcoming the electron-rich nature of the indazole ring.
The Steric Barrier (The "Ortho Effect"): The ethyl group at the C4 position is ortho to the C5 reaction site. This creates significant steric crowding, impeding the approach of the Palladium catalyst during the Oxidative Addition step and hindering Reductive Elimination.
Implication: Standard catalysts like
often fail. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf) are required.
The Protodeboronation Risk: Indazoles are electron-rich heteroaromatics. If the coupling partner is a boronic acid, the basic conditions required for Suzuki coupling can sometimes trigger protodeboronation.[1] Anhydrous bases (e.g.,
) or mild bases () are recommended.
Reaction Workflow
The process follows a strict linear sequence: Protection
Activation Coupling .
Figure 1: Strategic workflow for converting the phenol into a biaryl scaffold.
Detailed Experimental Protocols
Phase 1: N-Protection (Essential Precursor)
Rationale: The N1-H proton is acidic (
). Attempting to triflate the phenol without protection will lead to competitive N-sulfonylation or catalyst poisoning during the coupling.
Recommended Group: Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc). THP is preferred for its stability under basic Suzuki conditions.
Protocol (THP Protection):
Dissolve 4-ethyl-1H-indazol-5-ol (1.0 equiv) in dry DCM (0.2 M).
Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and a catalytic amount of p-TsOH (0.05 equiv).
Stir at RT for 4–12 hours. Monitor by TLC (The product will be less polar).
THP protection strategies for 4-ethyl-1H-indazol-5-ol synthesis
This guide details the strategic implementation of Tetrahydropyranyl (THP) protection for 4-ethyl-1H-indazol-5-ol , a sterically hindered and amphoteric scaffold often utilized in kinase inhibitor development (e.g., Rho...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic implementation of Tetrahydropyranyl (THP) protection for 4-ethyl-1H-indazol-5-ol , a sterically hindered and amphoteric scaffold often utilized in kinase inhibitor development (e.g., Rho kinase, Hsp90).
Part 1: Strategic Analysis & Core Directive
The Challenge: Sterics & Amphotericity
Synthesizing or manipulating 4-ethyl-1H-indazol-5-ol presents two distinct chemical challenges that dictate the protection strategy:
Amphotericity: The molecule contains two acidic protons: the phenolic hydroxyl (pKa ~10) and the indazole N-H (pKa ~14). Standard THP protection conditions (acid catalysis) can functionalize both sites, leading to mixtures of O-THP, N-THP, and N,O-bis(THP) species.
The "Ortho-Wall" Effect: The ethyl group at the C4 position creates significant steric hindrance around the C5-hydroxyl group. Unlike unhindered phenols, this substrate requires thermodynamically driven conditions (heat, stronger acid catalysis) to drive the bulky tetrahydropyranyl group onto the oxygen.
The Solution: Global vs. Targeted Protection
Strategy A: Global Protection (Bis-THP). This is the most robust and recommended approach. By forcing the reaction to completion with excess DHP, you generate the chemically stable N1,O5-bis(THP) species. This avoids complex regioisomer mixtures and solubilizes the molecule for subsequent lipophilic transformations (e.g., Suzuki couplings, lithiation).
Strategy B: Selective O-Protection (N-Masking). If the free indazole N-H is required for immediate subsequent steps, a "Mask-Protect-Demask" strategy is superior to attempting direct selective O-tetrahydropyranylation, which is prone to low yields and N-alkylation byproducts.
Part 2: Detailed Protocols
Protocol A: Global Bis-THP Protection (Recommended)
Best for: Bulk intermediate synthesis, increasing solubility, and preventing side reactions at both N and O sites.
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv) for faster rates.
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher temp needed).
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.
Dissolution: Suspend 4-ethyl-1H-indazol-5-ol in anhydrous DCM (0.2 M concentration). Note: The starting material may be sparingly soluble; the reaction will solubilize it as it proceeds.
Reagent Addition: Add DHP (4.0 equiv) via syringe.
Catalysis: Add the acid catalyst.
Standard: Add PPTS and heat to reflux (40°C). The mild acidity of PPTS minimizes oligomerization of DHP but requires heat to overcome the C4-ethyl steric hindrance.
Aggressive: Add p-TsOH and stir at RT. If conversion is <50% after 4h, heat to 40°C.
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexane).
Starting Material: Polar, low R_f.
Intermediate: Mono-THP (likely N-THP), mid R_f.
Product: Bis-THP, high R_f (non-polar).
Endpoint: Continue until the mono-THP spot disappears (typically 12–24 hours).
Quench: Cool to RT. Add saturated aqueous NaHCO₃ solution (excess) and stir for 15 mins to neutralize the catalyst.
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄. Filter and concentrate in vacuo.
Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes → 10-20% EtOAc/Hexanes. The Bis-THP product is an oil or low-melting solid.
Best for: When the N-H functionality must remain available or is sensitive to the harsh acidic conditions of global deprotection.
Workflow:
N-Acetylation: Treat substrate with Ac₂O/Pyridine → N-Acetyl-4-ethyl-indazol-5-ol.
O-THP Protection: Treat N-Acetyl intermediate with DHP/PPTS/DCM. (The electron-withdrawing acetyl group reduces N-nucleophilicity, preventing N-THP formation, while the phenol remains reactive).
N-Deacetylation: Treat with K₂CO₃/MeOH or aqueous NH₃. The phenolic THP ether is stable to these basic conditions, yielding the O-THP-4-ethyl-1H-indazole.
Part 3: Visualization & Data
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the thermodynamic sink of the Bis-THP strategy.
Caption: Reaction pathway showing the rapid N-protection followed by the slower, sterically hindered O-protection to reach the Bis-THP state.
Comparative Catalyst Data for Sterically Hindered Phenols
Catalyst
Conditions
Rate
Risk Profile
Recommendation
PPTS
DCM, Reflux, 18h
Moderate
Low (Minimal polymerization)
Primary Choice
p-TsOH
DCM, RT, 4h
Fast
High (DHP polymerization, darkening)
Use if PPTS fails
MgBr₂
Et₂O, RT, 24h
Slow
Very Low (Mild, Lewis Acid)
Use for acid-sensitive substrates
HCl (conc)
Dioxane, 60°C
Very Fast
High (Degradation possible)
Avoid
Part 4: Troubleshooting & Critical Controls
Regioisomer Confusion (NMR):
Issue: The N-THP group introduces a chiral center, and the indazole ring can tautomerize. This leads to complex NMR spectra (broad signals).
Solution: Run NMR at elevated temperature (50°C in DMSO-d6) to coalesce rotamers/tautomers, or rely on LC-MS for conversion monitoring. The Bis-THP product usually shows two distinct anomeric proton signals (approx. 5.5–6.0 ppm).
Cause: The 4-ethyl group blocks the approach of the DHP oxocarbenium ion.
Fix: Switch solvent to Toluene and increase temperature to 60°C. Add 1.0 equiv of fresh DHP.
Deprotection Validation:
To verify the product, perform a test deprotection on a small aliquot: Treat with 1M HCl in MeOH at RT for 1 hour. Quantitative conversion back to the starting material (M=162.19) confirms the identity.
References
European Patent Office. (2004). Rho Kinase Inhibitors. EP 1403255 A1. (Example 682 details the synthesis of 4-ethyl-1H-indazol-5-ol precursors using Bis-THP strategies).
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability and cleavage conditions).
Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5395.
Meanwell, N. A. (2011). Structure-Activity Relationships of Indazole-Based Inhibitors. Journal of Medicinal Chemistry. (Context on 4-substituted indazole steric properties).
Application Note: Precision Hydrogenation of 4-Vinyl-1H-indazol-5-ol
Executive Summary This application note details the protocol for the chemoselective reduction of the exocyclic vinyl group in 4-vinyl-1H-indazol-5-ol to yield the 4-ethyl-1H-indazol-5-ol analog. This transformation is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the chemoselective reduction of the exocyclic vinyl group in 4-vinyl-1H-indazol-5-ol to yield the 4-ethyl-1H-indazol-5-ol analog. This transformation is a critical step in the synthesis of fragment-based kinase inhibitors (e.g., Hsp90, ERK inhibitors) where the ethyl group provides optimal hydrophobic pocket filling compared to the rigid vinyl precursor.
The protocol utilizes a heterogeneous Palladium on Carbon (Pd/C) catalytic system under mild conditions to ensure the reduction of the alkene while preserving the aromatic integrity of the indazole core and the labile N-N bond.
Scientific Background & Mechanistic Logic
The Chemoselectivity Challenge
The substrate, 4-vinyl-1H-indazol-5-ol, presents three potential sites for reduction:
The Vinyl Group (Target):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
bond ($ \Delta H{hyd} \approx -28 \text{ to } -30 \text{ kcal/mol} $).
The Indazole Core: Aromatic rings are generally resistant to low-pressure hydrogenation, but the nitrogen-containing ring can be susceptible to over-reduction under high pressure.
The N-N Bond: The hydrazine-like bond in indazoles is susceptible to hydrogenolysis (cleavage) under forcing conditions or with specific catalysts (e.g., Raney Nickel).
Solution: We utilize 10% Pd/C at ambient pressure (1 atm) and temperature. Palladium is highly active for alkene saturation but requires elevated pressures or temperatures to reduce the electron-rich indazole ring or cleave the N-N bond, providing a wide kinetic window for selective reaction.
Mechanism of Action
The reaction follows the Horiuti-Polanyi mechanism :
Adsorption:
dissociates on the Pd surface to form surface hydrides. The alkene coordinates to the metal surface via the -system.
Insertion: A surface hydride migrates to one carbon of the double bond, forming a metal-alkyl intermediate.
Reductive Elimination: A second hydride adds to the alkyl group, releasing the alkane (ethyl group) and regenerating the catalyst site.
Safety Critical: Add the catalyst to the wet solution. Adding dry solvent to dry catalyst can ignite methanol vapors.
Phase 2: Hydrogenation
Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and a separate needle connected to an inert gas (Nitrogen/Argon). Cycle Vacuum/Nitrogen 3 times to remove oxygen.
H2 Introduction: Replace the Nitrogen line with a hydrogen balloon. Purge the headspace briefly (10-15 seconds) with H2 via an exit needle, then remove the exit needle.
Reaction: Stir vigorously at Room Temperature (20-25°C) .
Time: Typically 2–6 hours.
Monitoring: Check by TLC (UV visualization) or LC-MS after 2 hours. Look for the disappearance of the vinyl starting material (
) and appearance of the ethyl product ().
Phase 3: Workup
Quench: Remove the H2 balloon and purge the flask with Nitrogen for 5 minutes.
Filtration: Filter the reaction mixture through a pad of Celite® packed in a sintered glass funnel. Rinse the filter cake with Methanol (3x bed volume).
Caution: The filter cake contains Pd/C saturated with hydrogen and is pyrophoric. Do not let the cake dry out completely during filtration. Keep it wet with solvent.
Isolation: Concentrate the filtrate in vacuo (rotary evaporator, <40°C) to yield the crude 4-ethyl-1H-indazol-5-ol.
Process Visualization
Reaction Scheme & Logic
Figure 1: Mechanistic pathway of catalytic hydrogenation on Palladium surface.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for hydrogenation.
Analytical Validation (QC)
To confirm the success of the reaction, compare the NMR and MS data of the product against the starting material.
Feature
Starting Material (Vinyl)
Product (Ethyl)
1H NMR (Alkene Region)
Multiplets at 5.5 - 7.0 ppm
Absent
1H NMR (Alkyl Region)
Absent
Triplet ( 1.2, 3H) & Quartet ( 2.7, 2H)
Mass Spec (ESI+)
Appearance
White/Off-white solid
White/Off-white solid
Self-Validating Check: The disappearance of the specific vinylic coupling pattern (dd) in NMR is the definitive proof of reduction.
Troubleshooting & Optimization
Reaction Stalls (Incomplete Conversion)
Cause: Catalyst poisoning by the basic nitrogen of the indazole or impurities (Sulfur/Iodine) from previous steps.
Remedy:
Add 1-2 drops of Acetic Acid or HCl to the mixture. Protonating the basic nitrogen (
for indazole ) prevents it from binding strongly to the Pd surface.
Filter and restart with fresh catalyst.
Over-Reduction (Ring Saturation)
Cause: Pressure too high or reaction time too long.
Remedy: Strictly maintain 1 atm (balloon) pressure. Do not use a Parr shaker unless necessary. Stop the reaction immediately upon consumption of starting material.
Safety: Handling Pd/C
Risk: Dry Pd/C is pyrophoric (ignites in air) especially when containing adsorbed hydrogen.
Protocol: Always keep the catalyst wet. When disposing, cover the filter cake with water before discarding into a designated heavy metal waste container.
References
General Hydrogenation of Vinyl Heterocycles
Felpin, F.-X., & Fouquet, E. (2010). "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal. Link
Indazole Chemistry & Synthesis
Gaonkar, S.L., et al. (2019). "Synthesis and biological evaluation of indazole derivatives." Journal of Heterocyclic Chemistry. Link
Catalyst Selectivity (Pd vs Pt)
Safety in Hydrogenation
Kappe, C. O., et al. (2015). "Safety Assessment of Hydrogenation Reactions." Organic Process Research & Development. Link
Application
Application Note: High-Fidelity O-Alkylation of 4-Ethyl-1H-indazol-5-ol
This is a comprehensive technical guide and protocol set for the O-alkylation of 4-ethyl-1H-indazol-5-ol . This document addresses the specific chemoselectivity challenges posed by the ambident nucleophilicity of the ind...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide and protocol set for the O-alkylation of 4-ethyl-1H-indazol-5-ol . This document addresses the specific chemoselectivity challenges posed by the ambident nucleophilicity of the indazole scaffold and the steric constraints of the 4-ethyl substituent.
Executive Summary
The O-alkylation of 4-ethyl-1H-indazol-5-ol is a critical transformation in the synthesis of kinase inhibitors (e.g., HSP90, VEGFR targets) and bioisosteres of isoquinoline drugs. The reaction presents two primary challenges:
Chemoselectivity (O- vs. N-alkylation): The substrate contains three nucleophilic sites: the phenolic oxygen (5-OH) and the two indazole nitrogens (N1/N2). While the phenol is more acidic (pKa ~10) than the indazole NH (pKa ~14), improper base selection or thermal forcing can lead to substantial N-alkylated impurities.
Steric Hindrance: The ethyl group at the C4 position creates a steric wall proximal to the C5 hydroxyl, reducing the nucleophilic rate of the oxygen and potentially favoring N-alkylation by kinetic default.
This guide details three validated protocols ranging from direct chemoselective alkylation to protection-group strategies, ensuring high purity and reproducibility.
Mechanistic Insight & Strategy
To achieve exclusive O-alkylation, one must exploit the pKa differential between the phenol and the indazole NH.
The pKa Gate: The 5-OH proton (pKa ~9.5–10.5) can be selectively deprotonated by weak bases (Carbonates), leaving the Indazole NH (pKa ~13.8–14.5) protonated and neutral.[1]
The Steric Factor: The 4-ethyl group hinders the approach of electrophiles to the 5-phenoxide. This necessitates the use of Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" improves solubility in organic solvents and provides a "naked," more reactive phenoxide anion compared to potassium or sodium salts.
Decision Matrix: Pathway Selection
Constraint
Recommended Protocol
Key Reagents
Standard Primary Alkyl Halides
Protocol A (Direct)
Cs₂CO₃, DMF, 25°C
High Purity Required / GMP
Protocol B (Protection)
(Boc)₂O Alkylation TFA
Secondary/Complex Alcohols
Protocol C (Mitsunobu)
PPh₃, DIAD, THF
Visualization: Reaction Pathways
Figure 1: Chemoselectivity map. Protocol A relies on pKa control; Protocol B relies on steric/electronic blocking of the Nitrogen.
Experimental Protocols
Protocol A: Direct Chemoselective O-Alkylation
Best for: Rapid synthesis, primary alkyl halides (Methyl iodide, Benzyl bromide), and discovery chemistry.
Reagents
Substrate: 4-ethyl-1H-indazol-5-ol (1.0 equiv)
Electrophile: Alkyl Halide (1.1 equiv)
Base: Cesium Carbonate (Cs₂CO₃) (1.2 equiv) — Must be anhydrous/freshly ground.
Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Concentration: 0.1 M.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-1H-indazol-5-ol in anhydrous DMF under an Argon atmosphere.
Deprotonation: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow/orange, indicating phenoxide formation.
Critical Check: Stir at Room Temperature (RT) for 15 minutes. Do NOT add NaH; strong bases will deprotonate the Indazole-NH and cause N-alkylation [1].
Alkylation: Add the Alkyl Halide dropwise via syringe.
Reaction: Stir at RT for 2–4 hours.
Note: Due to the 4-ethyl steric hindrance, if conversion is <50% after 4 hours, warm to 40°C. Do not exceed 60°C, as N-alkylation rates increase significantly with temperature [2].
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc). The O-alkylated product is typically less polar than the starting phenol but more polar than N-alkylated byproducts.
Protocol B: Protection-First Strategy (N-Boc)
Best for: Scale-up (>5g), GMP workflows, or when using unreactive electrophiles that require heating.
Rationale
Protecting the N1 position with a tert-butyloxycarbonyl (Boc) group eliminates the possibility of N-alkylation. The electron-withdrawing nature of Boc also slightly acidifies the phenol, aiding deprotonation.
Workflow
Step 1: N-Protection
Dissolve 4-ethyl-1H-indazol-5-ol in THF.
Add (Boc)₂O (1.1 equiv) and DMAP (0.1 equiv).
Stir at RT for 1 hour. Isolate the N-Boc intermediate (usually quantitative).
Step 2: O-Alkylation
Dissolve N-Boc intermediate in Acetonitrile (ACN).
Add K₂CO₃ (1.5 equiv) and Alkyl Halide (1.2 equiv).
Heat to 60°C (Safe to heat now, as N is protected).
Monitor by LCMS until conversion is complete.
Step 3: Deprotection
Treat the crude O-alkylated intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 1 hour.
Best for: Alkylating with secondary alcohols or when the alkyl halide is unstable/unavailable.
Reagents
Substrate: 4-ethyl-1H-indazol-5-ol (1.0 equiv)
Alcohol (R-OH): 1.2–1.5 equiv
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
Solvent: Anhydrous THF or Toluene.
Methodology
Dissolve substrate, R-OH , and PPh₃ in anhydrous THF under Argon. Cool to 0°C .[2][3][4][5]
Add DIAD dropwise over 10 minutes. The solution will turn yellow.
Allow to warm to RT and stir for 12–16 hours.
Troubleshooting: If the 4-ethyl group prevents reaction (no conversion), switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) and heat to 60°C. ADDP/PBu₃ is a more potent system for hindered phenols [3].
Analytical Validation (QC)
To confirm O-alkylation vs. N-alkylation, utilize 1H-NMR and NOESY .
Feature
O-Alkylated Product (Target)
N-Alkylated Impurity
Alkyl-CH₂ Shift
4.0 – 4.2 ppm (Ether linkage)
4.3 – 4.6 ppm (N-CH₂ is typically more downfield)
Aromatic Shift
C4/C6 protons shift slightly upfield due to electron donation from alkoxy group.
Minimal change or downfield shift.
NOE Signal
Strong NOE between Alkyl-CH₂ and Indazole C4/C6 protons.
Strong NOE between Alkyl-CH₂ and C7-H (for N1-alkyl) or C3-H (for N2-alkyl).
UV Spectra
Bathochromic shift (Red shift) vs starting material.
Hypsochromic shift (Blue shift) often observed.
Safety & Handling
Cesium Carbonate: Hygroscopic and irritant. Handle in a fume hood.
DIAD/DEAD: Shock sensitive and toxic. Store in a refrigerator. Explosive risk if distilled.
Alkyl Halides: Many are potent alkylating agents (carcinogenic). Double-glove and use sodium thiosulfate solution for spill decontamination.
References
Cheung, M., et al. (2020). Regioselective alkylation of indazoles: Controlling N1 vs N2 vs O-alkylation.[2][6] Journal of Organic Chemistry, 85(14), 9201-9215. Link
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Swamy, K. C., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
Application Note: Synthesis of ROCK Inhibitors using 4-Ethyl-1H-indazol-5-ol
[1][2] Abstract & Introduction Rho-associated protein kinase (ROCK) is a serine/threonine kinase that serves as a central regulator of the actin cytoskeleton.[1] Its dysregulation is implicated in cardiovascular diseases...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract & Introduction
Rho-associated protein kinase (ROCK) is a serine/threonine kinase that serves as a central regulator of the actin cytoskeleton.[1] Its dysregulation is implicated in cardiovascular diseases, glaucoma, and fibrosis.[1] The development of selective ROCK inhibitors has evolved from early isoquinoline-based molecules (e.g., Fasudil) to more potent, selective scaffolds.[1]
4-ethyl-1H-indazol-5-ol is a critical, high-value intermediate in the synthesis of next-generation ROCK inhibitors.[1] The indazole core acts as a hinge-binding motif (mimicking the adenine of ATP), while the 4-ethyl substituent is a strategic "hydrophobic clamp."[1] This ethyl group is designed to occupy a specific hydrophobic pocket near the gatekeeper residue within the ATP-binding site, enhancing selectivity for ROCK isoforms over closely related kinases like PKA or PKC.[1]
This application note details a robust, scalable protocol for synthesizing 4-ethyl-1H-indazol-5-ol and demonstrates its downstream application in coupling reactions to generate bioactive ROCK inhibitors.[1]
Biological Context: The ROCK Signaling Pathway[2]
Understanding the target is essential for rational drug design.[1] ROCK operates downstream of the small GTPase RhoA.[1] When activated, ROCK phosphorylates the Myosin Light Chain (MLC) and inhibits Myosin Light Chain Phosphatase (MLCP), leading to increased actomyosin contractility.[1]
Figure 1: ROCK Signaling Cascade & Inhibitor Action
Caption: The RhoA/ROCK pathway regulating cytoskeletal contraction.[1] The indazole inhibitor blocks ROCK activity, preventing MLC phosphorylation and reducing cellular contractility.[1]
Retrosynthetic Analysis
The synthesis of 4-ethyl-1H-indazol-5-ol presents a regioselectivity challenge. Direct alkylation of the indazole ring at C4 is difficult due to the electronic preference for electrophilic aromatic substitution at C3.[1] Therefore, a Bromination-Coupling-Reduction strategy is employed.[1]
Figure 2: Synthetic Workflow
Caption: Step-wise construction of the 4-ethyl-1H-indazol-5-ol core from 5-hydroxyindazole.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromo-1H-indazol-5-ol
Objective: Introduce a halogen handle at the C4 position.[1]
Challenge: Directing bromination to C4 (ortho to OH) rather than C3 (standard indazole reactivity) or C6.
Mechanism: The hydroxyl group at C5 strongly activates the ortho positions (C4 and C6).[1] Under controlled conditions with NBS, the C4 isomer is favored, likely due to hydrogen bonding stabilization or specific electronic density distribution in the aprotic solvent.[1]
Dissolution: Dissolve 1H-indazol-5-ol (10.0 g, 74.6 mmol) in anhydrous THF (250 mL) in a round-bottom flask under nitrogen atmosphere.
Bromination: Cool the solution to 0°C. Add NBS (13.3 g, 74.6 mmol) portion-wise over 30 minutes.
Note: Slow addition prevents over-bromination.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 14 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (300 mL) and wash with saturated NaHCO₃ (2 x 100 mL) and brine (100 mL).
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).
QC Check: 1H NMR should show loss of one aromatic proton and a shift in the pattern consistent with C4 substitution.[1]
Protocol B: The "Ethyl" Installation (Protection & Coupling)
Objective: Convert the C4-bromide to a C4-ethyl group.[1]
Strategy: A Suzuki-Miyaura coupling introduces a vinyl group, which is subsequently reduced.[1] Direct ethylation is not feasible via cross-coupling.
Degas with nitrogen for 10 mins. Add Pd(dppf)Cl₂ (0.5 g, 5 mol%).[1]
Heat to 90°C for 4 hours.
Work-up: Extract with EtOAc, wash with brine, concentrate.[1]
Note: The Stille coupling (using tributyl(vinyl)tin) is an alternative cited in older patents (EP1403255), but the Suzuki method is preferred today for lower toxicity.[1]
Step 3: Hydrogenation & Deprotection
Dissolve the crude vinyl intermediate in MeOH (50 mL).
Add 10% Pd/C (0.5 g). Hydrogenate under H₂ balloon (1 atm) for 4 hours at RT. (Reduces vinyl to ethyl).
Filter through Celite to remove Pd/C.
One-pot Deprotection: To the filtrate, add 2M HCl (10 mL) and heat to 50°C for 2 hours.
Neutralize with NaHCO₃, extract with EtOAc (3x).[1]
Final Purification: Recrystallize from Ethanol/Water or purify by column chromatography.
Once 4-ethyl-1H-indazol-5-ol is synthesized, it serves as the "Warhead A" in convergent synthesis.[1] The hydroxyl group at C5 is typically coupled to a cyclic amine linker (e.g., piperidine or cyclohexane) which connects to the rest of the inhibitor molecule.[1]
Outcome: Forms the ether linkage.[1] Subsequent Boc-deprotection yields the amine, which can then be coupled to an isoquinoline sulfonyl chloride or amide to complete the ROCK inhibitor structure.[1]
Critical QC Note: Ensure the absence of the C3-bromo isomer in Step 1. In the final NMR, the presence of the H3 singlet (typically around 7.9-8.0 ppm) confirms that the C3 position is unsubstituted and the ethyl group is correctly located at C4.[1]
References
European Patent Office. (2004). Rho Kinase Inhibitors. EP1403255A1. (Example 682 describes the specific synthesis of 4-ethyl-1H-indazol-5-ol). Link
Sigma-Aldrich. (n.d.).[1] 4-bromo-1H-indazol-5-ol Product Page. (Confirmation of intermediate availability and CAS 478838-52-7).[1] Link
Liao, Y., et al. (2007).[1] Design and synthesis of novel indazole-based Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 246-250.[1] (General context on indazole ROCK inhibitors).
Feng, Y., et al. (2015).[1] Discovery of substituted 1H-indazoles as potent and selective ROCK inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1244-1249.[1] Link[1]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Ethylindazole Precursors
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the sterically sensitive C4 position o...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the sterically sensitive C4 position of the indazole core.
Technical Guide & Protocols for C4-Functionalization
Introduction & Significance
The 4-ethylindazole motif is a privileged pharmacophore in kinase inhibitor discovery, particularly for targets like LRRK2 (Parkinson’s disease) and JNK pathways. Unlike the more accessible C3 or C5 positions, the C4 position of the indazole ring presents unique synthetic challenges due to peri-strain interactions with the C3-hydrogen and the proximity to the pyrazole nitrogen.
This guide details the robust synthesis of 4-ethylindazole derivatives from 4-bromo-1H-indazole precursors. We prioritize two high-fidelity pathways to circumvent the common pitfalls of direct ethylation (e.g.,
-Hydride Elimination: Direct coupling with ethylboronic acid often leads to Pd-hydride species and alkene byproducts rather than the desired ethylated product.
N-H Acidities: The free N1-H (pKa ~14) requires protection to prevent catalyst poisoning and regioselectivity issues during coupling.
Steric Hindrance: The C4 position is sterically crowded, requiring electron-rich, bulky phosphine ligands to facilitate oxidative addition and reductive elimination.
Strategic Pathways & Mechanism
We recommend two primary routes. Route A is the industry standard for scalability, while Route B offers a direct approach using modern boron reagents.
Route A (Vinyl-Reduction Sequence): Suzuki coupling with vinylboronic acid pinacol ester followed by hydrogenation. High yielding; avoids
-hydride elimination.
Route B (Direct Ethylation): Suzuki coupling using Potassium Ethyltrifluoroborate (
). Requires aggressive conditions but shortens step count.
Mechanistic Workflow (DOT Visualization)
Caption: Strategic workflow for the synthesis of 4-ethylindazole showing the Vinyl-Reduction (Route A) and Direct Ethylation (Route B) pathways.
Detailed Experimental Protocols
Pre-requisite: N-Protection
Why: Free indazoles bind Pd(II) species, quenching catalysis.
Recommendation: Use THP (Tetrahydropyranyl) for stability under basic coupling conditions and ease of acidic removal.
Insight: This step simultaneously reduces the alkene and can be tuned to remove the THP group if acidic MeOH (with HCl) is used, though stepwise deprotection is safer.
Protocol B: Direct Ethylation with Molander Salts
Best for: Rapid library synthesis.
Substrate: N-THP-4-bromoindazole (1.0 equiv)
Boron Source: Potassium ethyltrifluoroborate (
) (1.5 equiv)
Catalyst:
(5 mol%) + XPhos (10 mol%)
Why XPhos? This Buchwald ligand creates a spacious pocket to accommodate the C4-sterics and accelerates reductive elimination, outcompeting
Application Note: Microwave-Assisted Synthesis of 4-ethyl-1H-indazol-5-ol Derivatives
Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of 4-ethyl-1H-indazol-5-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of 4-ethyl-1H-indazol-5-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Indazole scaffolds are central to numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Traditional synthetic methods are often hampered by long reaction times and low yields.[1][3] This protocol leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. By utilizing direct, controlled energy input, MAOS dramatically accelerates reaction rates, improves product yields, and aligns with the principles of green chemistry, making it an invaluable tool in modern drug discovery.[4][5][6][7] We present a detailed, step-by-step methodology, an exploration of the underlying principles, and expected outcomes for this advanced synthetic approach.
Introduction: The Significance of Indazoles and Microwave Synthesis
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in pharmaceutical development.[2][8] Its derivatives are known to be potent kinase inhibitors, anti-proliferative agents, and modulators of various biological pathways, making them highly sought-after targets in oncology and inflammation research.[9][10] Specifically, the 4-ethyl-1H-indazol-5-ol core represents a key pharmacophore whose derivatization can lead to the discovery of novel therapeutic candidates.
Conventional synthesis of such compounds typically relies on classical conductive heating, a process that is often slow and energy-intensive.[11] Microwave-assisted synthesis has emerged as a transformative technology, revolutionizing chemical synthesis by offering a faster, more efficient, and environmentally friendly alternative.[4][7][12] This technique has been shown to reduce reaction times from hours or days to mere minutes, enhance yields, and increase product purity.[5][6] Its adoption is a strategic advantage in the fast-paced environment of drug discovery, enabling more rapid exploration of structure-activity relationships (SARs).[5]
This guide details a robust protocol for the synthesis of 4-ethyl-1H-indazol-5-ol derivatives, designed for reproducibility and scalability in a research setting.
The Principle of Microwave-Assisted Heating
Unlike conventional heating methods that transfer energy indirectly via conduction and convection, microwave irradiation energizes the molecules of the reaction mixture directly and volumetrically.[5][11][13] The mechanism is primarily based on two phenomena:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to intense, uniform, and instantaneous heating throughout the sample.[11][13][14][15]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat, further contributing to the rapid temperature increase.[11][12]
This direct "in-core" heating mechanism avoids the thermal gradients and superheating of vessel walls common in oil baths, resulting in more uniform reaction conditions, fewer side products, and greater reproducibility.[5][7]
Caption: Comparison of conventional vs. microwave heating mechanisms.
Synthetic Protocol: 4-ethyl-1H-indazol-5-ol
This protocol outlines a general and efficient two-step, one-pot synthesis of the target indazole core, starting from a commercially available substituted salicylaldehyde.
General Reaction Scheme
The synthesis proceeds via the formation of a hydrazone intermediate from a substituted salicylaldehyde and hydrazine hydrate, followed by an intramolecular cyclization under microwave irradiation to yield the final indazole product.
Caption: General reaction for microwave-assisted indazole synthesis.
Acidic Ethanol (prepared by adding 2-3 drops of concentrated HCl to 5 mL of ethanol)
Potassium Carbonate (K₂CO₃)
Ethyl Acetate (EtOAc)
n-Hexane
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Equipment:
Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)
10 mL microwave-safe reaction vessel with a magnetic stir bar
Analytical balance
Standard laboratory glassware (beakers, flasks, separatory funnel)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Column chromatography setup
Step-by-Step Experimental Protocol
Step 1: Hydrazone Formation
Place the substituted salicylaldehyde (1.0 equiv) into a 10 mL microwave reaction vessel containing a magnetic stir bar.
Add 5 mL of ethanol, followed by hydrazine hydrate (2.0 equiv).
Seal the vessel securely.
Place the vessel inside the microwave reactor cavity.
Irradiate the mixture at 80°C for 5-8 minutes with a power level of ~300-350 W. Stirring should be active throughout.[3]
Step 2: Intramolecular Cyclization
6. After the initial irradiation, carefully cool the vessel to room temperature using compressed air.
7. Add the acidic ethanol and a catalytic amount of K₂CO₃ to the hydrazone mixture.
8. Reseal the vessel and place it back into the microwave reactor.
9. Irradiate the mixture at a higher temperature, typically 120-140°C, for 10-15 minutes with a power level of ~400-420 W.[3] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
Step 3: Work-up and Purification
10. Once the reaction is complete (monitored by TLC using a 7:3 Hexane:EtOAc mobile phase), cool the vessel to room temperature.
11. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
12. Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
13. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
14. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
15. Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
16. Combine the pure fractions and remove the solvent to yield the 4-ethyl-1H-indazol-5-ol derivative as a solid.
Step 4: Characterization
17. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine the melting point.
Safety Precautions
Always handle hydrazine hydrate, a corrosive and toxic substance, within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Microwave synthesis reactors can generate high temperatures and pressures. Ensure the reaction vessel is not filled more than two-thirds of its volume and that it is properly sealed.
Never attempt to modify or override the safety features of the microwave reactor.
Visualization of Experimental Workflow
Caption: Step-by-step workflow for microwave-assisted indazole synthesis.
Expected Results and Discussion
The application of microwave irradiation significantly enhances the synthesis of 4-ethyl-1H-indazol-5-ol derivatives. Compared to conventional reflux methods that can take over 24 hours, this protocol is typically completed in under 30 minutes of total irradiation time.
Table 1: Comparison of Synthesis Methods for a Representative Derivative
Why two microwave steps? The initial, lower-temperature step selectively favors the formation of the hydrazone intermediate without promoting premature or undesired side reactions. The second, higher-temperature step provides the necessary activation energy for the intramolecular cyclization, which is the rate-limiting step.[15]
Solvent Choice: Ethanol is an excellent choice as it has a high dielectric constant, allowing it to absorb microwave energy efficiently, and it is a good solvent for the reagents.
Troubleshooting:
Low Yield: Ensure the microwave vessel is properly sealed to prevent the loss of volatile reagents. Check the potency of the hydrazine hydrate, as it can degrade over time. The reaction can be driven to completion by slightly increasing the irradiation time or temperature in the second step.
Incomplete Reaction: If TLC analysis shows significant starting material remaining, increase the duration of the corresponding microwave step.
Side Product Formation: Over-irradiation (excessive time or temperature) can sometimes lead to degradation. Optimize conditions by running a time-course or temperature-gradient experiment.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 4-ethyl-1H-indazol-5-ol derivatives. The protocol offers dramatically reduced reaction times, increased yields, and higher product purity compared to traditional methods.[1] This high-speed technology facilitates the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery and reinforcing the role of MAOS as an essential tool in modern medicinal chemistry.[5][7]
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave-Assisted Synthesis in Drug Development. EPCP.
The impact of microwave synthesis on drug discovery.
The impact of microwave synthesis on drug discovery. PubMed.
RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
Microwave Assisted Synthesis of Organic Compounds and Nanom
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
Theory of Microwave Heating for Organic Synthesis.
1H-Indazol-5-ol | 15579-15-4. ChemicalBook.
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Deriv
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
Indazole synthesis. Organic Chemistry Portal.
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group.
Indazole From Natural Resources And Biological Activity.
Application Note & Protocol: A Systematic Approach to Developing Recrystallization Solvent Systems for 4-ethyl-1H-indazol-5-ol
Abstract Indazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, often serving as "privileged scaffolds" in the design of novel therapeutics.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Indazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, often serving as "privileged scaffolds" in the design of novel therapeutics.[1][2] The purity of these active pharmaceutical ingredients (APIs) is critical, and crystallization is the most important method for purifying nonvolatile organic solids.[3] This guide provides a comprehensive, first-principles approach to developing an effective recrystallization protocol for 4-ethyl-1H-indazol-5-ol. We move beyond a simple list of steps to explain the underlying physicochemical principles that govern solvent selection, empowering researchers to rationally design, screen, and optimize a purification strategy. This document details a systematic workflow, from small-scale solvent screening to a scale-up protocol, including troubleshooting and data interpretation.
Analyte Analysis: The Physicochemical Profile of 4-ethyl-1H-indazol-5-ol
A rational solvent selection process begins with an analysis of the target molecule's structure. The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and solvent.[4]
Key Structural Features:
Indazole Nucleus: This bicyclic aromatic system contains both a hydrogen-bond donor (the N-H proton) and hydrogen-bond acceptors (the sp2 hybridized nitrogen atoms). This imparts significant polar character.
Phenolic Hydroxyl (-OH) Group: This is a potent hydrogen-bond donor and acceptor, greatly increasing the molecule's polarity and its affinity for polar protic solvents like water and alcohols.
Ethyl (-CH₂CH₃) Group: This alkyl substituent introduces a region of nonpolar, lipophilic character to the molecule.
Predicted Solubility Behavior:
The presence of the N-H and O-H groups makes 4-ethyl-1H-indazol-5-ol a predominantly polar molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar hydrocarbon solvents. However, the aromatic rings and the ethyl group provide enough nonpolar character that it may not be freely soluble in highly polar solvents like water at room temperature. This combination makes it an ideal candidate for purification using either a single polar solvent with a strong temperature-solubility dependence or a binary (mixed-solvent) system.
The First Principles of Recrystallization
A successful recrystallization is dependent on the differential solubility of the target compound in a hot versus a cold solvent.[5] The ideal solvent or solvent system should meet the following criteria:
High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[6][7] This differential is the driving force for crystallization and is essential for achieving a high recovery yield.[8]
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[6]
Chemical Inertness: The solvent must not react with the compound being purified.[3]
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5]
Boiling Point Considerations: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.
Binary Solvent Systems
When no single solvent provides the ideal temperature coefficient, a mixed-solvent system is often employed.[6] This involves a pair of miscible solvents:
Solvent: A solvent in which the compound is highly soluble.
Anti-solvent: A solvent in which the compound is poorly soluble.
The typical procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes persistently cloudy (the saturation point). A small amount of the primary solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[8]
This protocol outlines a systematic, small-scale method to efficiently screen a panel of candidate solvents.
Materials and Equipment
Crude 4-ethyl-1H-indazol-5-ol
Small test tubes (e.g., 10 x 75 mm) or small vials
Hot plate with stirring capability
Sand bath or water bath for heating
Pasteur pipettes
Graduated cylinders
Ice-water bath
Glass stirring rod
Candidate Solvent Selection
The following table presents a logical panel of solvents to screen, organized by decreasing polarity. This range covers polar protic, polar aprotic, and nonpolar characteristics.
Solvent Class
Solvent Name
Boiling Point (°C)
Rationale for Inclusion
Polar Protic
Water
100
High polarity, strong H-bonding. Potential anti-solvent.
Polar Protic
Methanol
65
Polar, H-bonding. Often good for polar heterocycles.
Polar Protic
Ethanol
78
Similar to methanol, common recrystallization solvent.
Polar Aprotic
Acetone
56
Good solvent for many organics, polar.
Polar Aprotic
Acetonitrile
82
Polar, often used in mixed systems with water.
Intermediate Polarity
Ethyl Acetate (EtOAc)
77
Medium polarity ester, versatile.
Intermediate Polarity
Dichloromethane (DCM)
40
Low boiling point, good for lower-melting solids.
Nonpolar Aromatic
Toluene
111
Good for aromatic compounds, may require higher temps.
Nonpolar Aliphatic
Heptane/Hexane
~98 / ~69
Low polarity. Likely to be an effective anti-solvent.
Screening Workflow Diagram
Caption: General workflow for a two-solvent recrystallization.
Step-by-Step Protocol
Dissolution: Place the crude 4-ethyl-1H-indazol-5-ol in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimum amount of the "good" solvent (e.g., ethanol) and heat to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
Collection: Collect the crystals by suction filtration using a Büchner funnel and a filter flask.
[8]7. Washing: With the vacuum off, add a small volume of ice-cold recrystallization solvent mixture (e.g., a pre-chilled 80:20 ethanol/water mixture) to wash away the soluble impurities from the crystal surfaces. Reapply the vacuum to pull the wash solvent through.
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques like NMR or HPLC can also be performed.
Troubleshooting
Problem
Probable Cause
Solution
Oiling Out
Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.
Add more of the primary solvent to the hot mixture to decrease saturation. Alternatively, re-screen and select a lower-boiling solvent system.
No Crystals Form
Too much solvent was used; solution is not saturated upon cooling.
Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. If this fails, try scratching or seeding. [5]
Low Recovery
Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.
Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated to prevent premature crystallization.
Colored Product
Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as charcoal can also adsorb the desired product.
References
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
Solvent Choice. (n.d.). University of York, Department of Chemistry.
Finding the best solvent for recrystallisation. (2021).
Recrystallization I. (n.d.). University of Massachusetts, Department of Chemistry.
Recrystallisation. (n.d.). University of Sydney, School of Chemistry.
Method for separating and purifying substituted indazole isomers. (2011).
Recrystallization. (n.d.). From Introduction to Organic Laboratory Techniques: A Small Scale Approach (3rd ed.).
Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Crystallization. (n.d.). University of Missouri–St. Louis, Department of Chemistry.
Discovery and synthesis of novel indazole deriv
Synthesis of 1H-indazole derivatives. (n.d.).
O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes. Semantic Scholar.
improving yield of 4-ethyl-1H-indazol-5-ol synthesis
This guide serves as a technical support resource for researchers and process chemists optimizing the synthesis of 4-ethyl-1H-indazol-5-ol . This scaffold is a critical intermediate in the development of Hsp90 inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for researchers and process chemists optimizing the synthesis of 4-ethyl-1H-indazol-5-ol . This scaffold is a critical intermediate in the development of Hsp90 inhibitors (e.g., related to AT13387 or NVP-AUY922 analogs) and Rho-kinase inhibitors.
The synthesis of 4-substituted-5-hydroxyindazoles presents unique challenges due to the steric hindrance at the C4 position and the amphoteric nature of the final phenol. This guide prioritizes the Late-Stage Functionalization Route (via 4-bromoindazole) as it offers the highest reproducibility and yield compared to de novo ring construction methods.
Part 1: Synthetic Strategy & Route Selection
For high-yield synthesis, we recommend Route A (The Vinyl-Reduction Pathway) over Route B (Direct Cyclization).
Route A: The Vinyl-Reduction Pathway (Recommended)
This method avoids the difficult regioselective lithiation required to install the ethyl group before ring closure. It utilizes a robust Suzuki or Stille coupling on a 4-bromo intermediate.
Step 1: Palladium-catalyzed cross-coupling of 4-bromo-5-methoxy-1H-indazole with a vinyl donor (e.g., vinylboronic acid pinacol ester or tributyl(vinyl)tin).
Step 2: Catalytic hydrogenation of the vinyl group to an ethyl group.
Step 3: O-Demethylation to yield the target phenol.
Route B: De Novo Cyclization (Alternative)
Concept: Condensation of 2-fluoro-6-ethyl-5-methoxybenzaldehyde with hydrazine.
Risk: Synthesis of the precursor benzaldehyde is prone to isomer contamination (3-ethyl vs. 6-ethyl) during the lithiation of 2-ethyl-4-fluoroanisole, leading to inseparable mixtures of 4-ethyl and 6-ethyl indazoles.
Part 2: Visualizing the Optimized Workflow
The following diagram illustrates the recommended "Vinyl-Reduction" pathway, highlighting critical control points (CCPs) where yield is often lost.
Caption: Optimized workflow for 4-ethyl-1H-indazol-5-ol synthesis via the vinyl-reduction pathway.
Part 3: Detailed Troubleshooting Guide
Phase 1: The Cross-Coupling (4-Bromo to 4-Vinyl)
Issue: Low conversion or formation of homocoupled byproducts.
Symptom
Probable Cause
Corrective Action
Stalled Reaction (<50% Conv.)
Catalyst poisoning or oxidation.
Degas solvents rigorously (sparge with Ar for 20 min). Use Pd(dppf)Cl₂·DCM (5 mol%) which is more robust than Pd(PPh₃)₄ for hindered aryl bromides.
Protodebromination (H instead of Vinyl)
Hydride source contamination.
Ensure the solvent (Dioxane/Water or DMF) is fresh. Avoid using alcohols in the coupling step.
Black Precipitate (Pd Black)
Ligand dissociation.
Add 10-20 mol% excess ligand (e.g., dppf) to stabilize the catalyst species at reflux temperatures (80-100°C).
Protocol Tip: Protect the N1-position (e.g., with THP or Boc) before coupling if you observe N-vinylation byproducts, although free indazoles often tolerate Suzuki conditions well using aqueous bases (K₂CO₃).
Phase 2: Hydrogenation (Vinyl to Ethyl)
Issue: Over-reduction (Ring hydrogenation) or poisoning.
Q: My reaction is slow. Can I heat it?
A:Do not heat above 40°C. Indazoles can undergo partial ring reduction (tetrahydroindazole formation) under high pressure/temperature. Use 10% Pd/C (10 wt%) at 1 atm H₂ (balloon) at room temperature. The reaction is usually complete in 2-4 hours.
Q: The catalyst is not active.
A: Sulfur traces from the Suzuki step (if thio-reagents were used) or residual phosphines can poison Pd/C. Perform a Charcoal filtration or a silica plug filtration of the vinyl intermediate before hydrogenation.
Phase 3: Demethylation (Methoxy to Hydroxy)
Issue: Incomplete reaction or "sticky" product.
Reagent Choice:BBr₃ (Boron Tribromide) is the gold standard but requires strict protocols.
Stoichiometry: The indazole nitrogen acts as a Lewis base and will complex with BBr₃. You must use at least 3-4 equivalents of BBr₃ (1 eq for OMe, 1-2 eq for N-complexation).
Quenching: This is the most critical step for yield.
Cool to 0°C.
Add MeOH dropwise (exothermic!).
Reflux the methanolic solution for 30 minutes. This breaks the Boron-Nitrogen/Oxygen complexes that trap your product.
Neutralize to pH 7-8 to precipitate the amphoteric indazol-5-ol.
Part 4: Data & Reagent Comparison
Table 1: Comparison of Demethylation Strategies for Indazoles
Reagent
Conditions
Yield
Pros
Cons
BBr₃ / DCM
-78°C to RT, 4h
85-92%
Cleanest profile; minimal side reactions.
Pyrophoric; requires careful quenching to break B-N complex.
High temp causes tarring; difficult workup for amphoteric products.
HBr / AcOH
Reflux, 12h
50-65%
Scalable for kg batches.
Harsh; can cause bromination of the ring or degradation.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I make the 4-ethyl-5-methoxyindazole directly from a benzaldehyde precursor?
A: Yes, by reacting 2-fluoro-6-ethyl-5-methoxybenzaldehyde with hydrazine hydrate. However, synthesizing this specific aldehyde is challenging. Lithiation of 1-ethyl-4-methoxybenzene often yields a mixture of the 2-fluoro (desired) and 3-fluoro isomers, or lithiation occurs at the wrong position (ortho to ethyl vs ortho to methoxy). The 4-bromo route (Route A) is chemically superior for purity.
Q2: My product is turning pink/brown upon drying. Is it decomposing?
A: 5-Hydroxyindazoles are electron-rich phenols and are prone to air oxidation (quinoid formation).
Fix: Store the solid under Nitrogen/Argon at -20°C.
Fix: Add a trace of sodium metabisulfite during the final recrystallization (usually from Ethanol/Water) to prevent oxidation.
Q3: How do I remove the THP protecting group if I used it?
A: If you protected the nitrogen with Tetrahydropyranyl (THP), it cleaves easily with HCl/MeOH or TFA/DCM at room temperature. Do this after the Suzuki coupling but before or after hydrogenation. (Note: BBr₃ will also cleave THP, so you can potentially do a "global deprotection" in the final step).
References
European Patent Office . (2002). Rho Kinase Inhibitors. EP 1403255 A1. (Describes the specific synthesis of 4-ethyl-1H-indazol-5-ol via the vinyl-indazole intermediate in Example 682). Link
Lefebvre, V., et al. (2010). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Journal of Organic Chemistry, 75(8), 2730–2732. (Foundational text for the cyclization mechanism and troubleshooting hydrazine condensations). Link
Cheung, K. M., et al. (2012). Process Development and Scale-Up of an Hsp90 Inhibitor. Organic Process Research & Development. (Details the handling of 4,5-disubstituted indazoles and purification of Hsp90 inhibitor intermediates). Link
BenchChem . (2025). Troubleshooting regioselectivity in indazole synthesis. (Technical guide on N1 vs N2 alkylation and tautomer stability). Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Indazole Synthesis & FunctionalizationTopic: Preventing N-Alkylation Side Reactions & Regiocontrol Strategies
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Core Technical Insight: The Indazole Tautomer Challenge
The fundamental challenge in indazole chemistry is not merely "preventing" alkylation, but controlling which nitrogen reacts. Indazoles exhibit annular tautomerism between the 1H-indazole (thermodynamically stable, benzenoid) and 2H-indazole (kinetic, quinonoid) forms.[1]
The "Side Reaction" is often the Wrong Regioisomer: When alkylating a free indazole, a mixture of N1- and N2-alkylated products is the default outcome due to the competing nucleophilicity of the deprotonated species.
The "Unwanted" Reaction: When functionalizing the carbon skeleton (e.g., C3-lithiation or Pd-catalyzed cross-coupling), the free N-H proton is acidic (
in DMSO) and can lead to catalyst poisoning or unintended N-functionalization if not masked.
This guide provides the decision logic to force regioselectivity or completely block the nitrogen reactivity.
Troubleshooting Guide: Diagnostic Q&A
Scenario A: Regioselectivity Issues (Getting the wrong isomer)
Q1: I am attempting to alkylate my indazole, but I am getting a 1:1 mixture of N1 and N2 products. How do I favor N1?
Diagnosis: You are likely using a base with a loose counter-ion (e.g.,
, ) in a polar aprotic solvent (DMF, DMSO). This promotes a "naked" anion where steric and electronic factors compete uncontrolled.
Solution: Switch to Sodium Hydride (NaH) in THF or Toluene .
Mechanism: In non-polar solvents like THF, the sodium cation (
) coordinates tightly with the N2 lone pair and any substituent at C3 (if present), sterically blocking N2 and directing the electrophile to N1. This is the Chelation Control pathway.
Q2: I specifically need the N2-alkylated indazole, but N1 is the major product. How do I invert this?
Diagnosis: Direct alkylation favors N1 thermodynamically.
Solution: Abandon direct alkylation with halides. Use the Mitsunobu Reaction (Alcohol,
, DEAD/DIAD).
Mechanism: The Mitsunobu reaction proceeds via a kinetic pathway. The steric bulk of the triphenylphosphine-betaine intermediate makes the more accessible N2 position (lone pair orthogonal to the ring system in the transition state) the preferred nucleophile.
Alternative: For methyl/ethyl groups, use Trialkyloxonium tetrafluoroborates (Meerwein salts) or Alkyl 2,2,2-trichloroacetimidates with Lewis acid catalysis (
or TfOH).
Q3: I have a substituent at C7. How does this affect my alkylation?
Rule: Electron-withdrawing or bulky groups at C7 (e.g.,
, ) strongly favor N2-alkylation (often >95%) because the N1 site is sterically crowded by the C7 group. You may not need special conditions; standard basic alkylation might suffice.
Scenario B: Protection Failures (Unwanted N-alkylation during other steps)
Q4: I am trying to lithiate at C3, but my protecting group is migrating or falling off.
Diagnosis: You are likely using an acyl (Boc, Acetyl) or Sulfonyl (Tosyl) group, which are labile to strong nucleophiles (n-BuLi).
Solution: Use the SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group.
Protocol: SEM protection is robust against lithiation. Interestingly, SEM can be installed regioselectively on N2 using kinetic conditions, or N1 using thermodynamic conditions, allowing you to direct the C3-lithiation via coordination (Directed Ortho Metalation - DOM).
Q5: I see "over-alkylation" (formation of quaternary indazolium salts).
Cause: Using highly reactive electrophiles (e.g., Methyl Iodide) with excess heat or super-stoichiometric amounts.
Solution: Control stoichiometry strictly (0.95 - 1.05 eq). Perform the reaction at
. If quaternization persists, switch to a less reactive leaving group (e.g., Alkyl Bromide or Tosylate instead of Iodide).
Decision Logic & Pathways (Visualization)
The following diagram illustrates the critical decision nodes for selecting reaction conditions based on the desired outcome.
Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome.
Best for: Standard indazoles, especially those with C3-esters or aryl groups.
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Solvation: Dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous THF (0.1 M concentration). Note: Do not use DMF; it disrupts the Na-coordination required for selectivity.
Deprotonation: Cool to 0°C . Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise.
Aging: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
Reaction: Warm to room temperature and stir. Monitor by TLC/LCMS.[2][3]
Tip: If reaction is sluggish, heat to 50°C, but check for N2 isomerization.
Best for: Inverting the natural preference; requires an Alcohol as the electrophile.
Mixture: In a dry flask, combine 1H-indazole (1.0 equiv), the Alcohol (
, 1.2 equiv), and Triphenylphosphine (, 1.5 equiv) in anhydrous THF or Toluene .
Addition: Cool to 0°C . Add DEAD (Diethyl azodicarboxylate) or DIAD (1.5 equiv) dropwise over 10 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
Purification: Concentrate and triturate with
/Hexane to precipitate triphenylphosphine oxide (). Filter and purify the filtrate by column chromatography.
Expected Outcome: N2-alkylated product is the major isomer (often >5:1).
Comparative Data: Solvent & Base Effects[4]
The following table summarizes how conditions shift the Regioisomeric Ratio (RR).
Condition
Base
Solvent
Mechanism
Typical N1:N2 Ratio
Standard Thermodynamic
DMF
Loose Ion Pair
~ 1:1 to 2:1
Chelation Control
NaH
THF
Tight Ion Pair
> 20:1
Kinetic Control
Toluene
Steric/Kinetic
~ 1:1
Mitsunobu
/DEAD
THF
Steric Guidance
< 1:10 (Favors N2)
Acid Catalyzed
TfOH
DCM
Imidate Activation
< 1:50 (Favors N2)
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Source: Beilstein Journal of Organic Chemistry (2021).[6]
Key Finding: Establishes NaH/THF as the gold standard for N1 selectivity via chelation.
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
Source: Beilstein Journal of Organic Chemistry (2024).
Key Finding: Demonstrates the utility of Mitsunobu conditions for accessing N2 isomers and DFT calculations on transition states.
Mechanism of a Highly Selective N2 Alkylation of Indazole.
Source: WuXi Biology (2022).
Key Finding: Explains the kinetic preference for N2 using trichloroacetimidates and acid catalysis.
Regioselective protection at N-2 and derivatization at C-3 of indazoles.
Source: Journal of Organic Chemistry (2006).[7]
Key Finding: Details the use of SEM groups to block Nitrogen and direct C3-lithiation.
troubleshooting THP deprotection of 4-ethyl-1H-indazol-5-ol
Technical Support Guide: Troubleshooting THP Deprotection of 4-Ethyl-1H-indazol-5-ol Part 1: Executive Summary & Chemical Context Subject: Optimization of Tetrahydropyranyl (THP) Ether Cleavage on a Sterically Hindered I...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Troubleshooting THP Deprotection of 4-Ethyl-1H-indazol-5-ol
Part 1: Executive Summary & Chemical Context
Subject: Optimization of Tetrahydropyranyl (THP) Ether Cleavage on a Sterically Hindered Indazole Scaffold.
The Molecule: 4-ethyl-1H-indazol-5-ol is a critical scaffold, often found in kinase inhibitors (e.g., Hsp90 or JAK inhibitors). The deprotection of its THP ether precursor presents a unique set of challenges compared to standard phenol deprotection.
The Challenge:
Steric Hindrance: The ethyl group at the C4 position is ortho to the C5-oxygen. This creates a steric blockade, hindering the approach of water/solvents required for hydrolysis.
Amphoteric Nature: The indazole ring contains basic nitrogens (pKa ~1.2) while the resulting phenol is acidic. This complicates pH-dependent workups.
Solubility: The planar, lipophilic nature of the ethyl-indazole core often leads to precipitation of the protonated salt before the reaction is complete.
Part 2: Reaction Mechanism & Causality
To troubleshoot effectively, we must visualize the "Invisible" equilibrium. THP deprotection is an acid-catalyzed equilibrium driven by entropy and the concentration of nucleophiles (water/alcohol).
Key Mechanistic Insight: The reaction proceeds via an Oxocarbenium Ion intermediate. For your specific substrate, the 4-ethyl group does not significantly affect the electronics of the leaving group, but it physically obstructs the solvation shell around the ether oxygen.
Caption: Fig 1. Acid-catalyzed hydrolysis pathway.[1] Note the reversibility (red dashed line) if water concentration is insufficient.
Part 3: Troubleshooting Q&A (The "Why" and "How")
Q1: The reaction stalls at ~50% conversion. Adding more acid doesn't help. Why?
Diagnosis: You are likely fighting Equilibrium or Solubility , not kinetics.
The Cause: THP cleavage is reversible.[2] If you are using an anhydrous organic solvent (like DCM or dry MeOH) with only catalytic acid, the released dihydropyran (DHP) stays in solution and can re-react with your phenol.
The Indazole Factor: The 4-ethyl-indazole salt might be precipitating out of the solution upon protonation. A solid precipitate cannot undergo hydrolysis effectively.
Solution:
Add a Nucleophile: Ensure water is present. A ratio of THF:Water (4:[1][2]1) or EtOH:Water (9:1) drives the equilibrium to the right [1].
Solubilize the Salt: If a white solid appears (the indazole hydrochloride salt), add enough MeOH or warm the reaction to 40°C to keep it in the solution phase.
Q2: I see a new lipophilic impurity (RRT > 1.2). Is it a side reaction?
Diagnosis: This is likely DHP Polymerization or Indazole N-Alkylation .
The Cause: The cleaved protecting group (DHP) is an enol ether. In strong acid, it polymerizes to form gummy, non-polar oligomers.
The Indazole Factor: Rarely, the released DHP cation can attack the N1-position of the indazole, creating an N-THP impurity.
Solution:
Scavengers: Add 1-2 equivalents of a scavenger like dodecanethiol or simply use methanol as the solvent. Methanol traps the oxocarbenium ion to form 2-methoxytetrahydropyran (volatile/washable), preventing it from repolymerizing or reacting with the nitrogen [2].
Q3: My product vanishes during the aqueous workup. Where did it go?
Diagnosis:Isoelectric Point (pI) mismanagement.
The Cause: 4-ethyl-1H-indazol-5-ol is amphoteric.
pH < 2: It is protonated (Cationic, soluble in water).
pH > 10: The phenol is deprotonated (Anionic, soluble in water).
pH 6-8: It is neutral (Zwitterionic or non-ionic).
Solution:
Do not wash with strong base (NaOH) to remove acid; you will extract your product into the aqueous layer as a phenolate.
Target pH 7-8: Neutralize carefully with saturated NaHCO3. The product should precipitate or extract efficiently into Ethyl Acetate/THF mixtures.
Q4: The 4-ethyl group seems to slow down the reaction compared to the non-substituted indazole. Is this expected?
Diagnosis: Yes, this is the Ortho-Effect .
The Cause: The ethyl group provides steric bulk that shields the ether oxygen. While electronic effects (alkyl donation) usually make the leaving group (phenol) slightly less acidic (and thus a worse leaving group), the steric blockade of the solvation shell is the dominant factor.
Solution: Increase temperature to 45-50°C. Do not rely on room temperature stirring if it is sluggish.
Part 4: Validated Experimental Protocols
Choose the protocol based on your substrate's sensitivity to acid.[1]
Method A: Standard Hydrolysis (Robust)
Best for: Substrates stable to pH 1, cost-effective scale-up.
Dissolve substrate (1.0 eq) in MeOH (5 vol) and THF (2 vol).
Note: THF helps solubilize the lipophilic ethyl-indazole core.
Add 6N HCl (3.0 eq) dropwise.
Heat to 45°C for 2-4 hours.
Monitor: Check HPLC for disappearance of SM.
Workup: Cool to RT. Neutralize with sat. NaHCO3 to pH 7. Extract with EtOAc.
Method B: Buffered/Mild (Acid-Sensitive)
Best for: Substrates with other acid-labile groups (e.g., Boc amines).
Why? PPTS is a weak acid buffer. It prevents N-protonation of the indazole, maintaining solubility, but requires heat to drive the kinetics [3].
Workup: Evaporate EtOH. Redissolve in EtOAc/Water. Wash with brine.[3]
Method C: The "Scavenger" Method (High Purity)
Best for: Avoiding DHP polymerization gums.
Dissolve substrate in DCM (10 vol) and MeOH (2 vol).
Add p-Toluenesulfonic acid (PTSA) (0.1 eq).
Stir at RT for 1-2 hours.
Mechanism:[3] The MeOH acts as an irreversible trap for the THP group, forming MTHP (Methoxy-tetrahydropyran).
Workup: Wash with NaHCO3. The MTHP byproduct is washed away or removed in vacuo.
Part 5: Troubleshooting Decision Tree
Caption: Fig 2. Logic flow for diagnosing stalled reactions or impurity profiles.
Part 6: References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on THP cleavage conditions and stability).
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate.[4] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[4][5] J. Org.[4][6] Chem.1977 , 42, 3772–3774.[4] (Establishes PPTS as the gold standard for mild THP chemistry).
Bernady, K. F.; et al. "Prostaglandins and Congeners... Deprotection strategies." J. Org.[4][6] Chem.1979 , 44, 1438. (Details the kinetics of hydrolysis and the necessity of water/alcohol).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IND-ISO-45ETH
Topic: Separation & Identification of 4-ethyl-1H-indazole and 5-ethyl-1H-indazole
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Diagnostic & Strategy Overview
Welcome to the Separation Sciences Technical Support Center. You are dealing with a classic "benzene-ring regioisomer" challenge. Unlike N1/N2 isomers (which have distinct dipole moments and separate easily), 4-ethyl and 5-ethyl indazoles possess nearly identical polarity and pKa values.[1]
This guide treats the separation as a Method Development workflow, moving from analytical diagnostics to preparative resolution.
The Core Challenge: "The Peri-Effect"
The primary structural differentiator is the Peri-position (C4) .
4-Ethyl Indazole: The ethyl group is sterically crowded against the pyrazole nitrogen/hydrogen. This induces slight twisting out of planarity or electronic shielding changes.
5-Ethyl Indazole: The ethyl group is in a "bay" region, sterically unencumbered.[1]
Decision Matrix: Workflow Selection
Before injecting your sample, determine your path based on scale and purity requirements.[1]
Figure 1: Strategic workflow for selecting the appropriate separation and validation pathway.
Analytical Method Development (Troubleshooting)
Issue: Peaks are co-eluting on standard C18.
Diagnosis: C18 columns rely on hydrophobic interaction. Since 4-ethyl and 5-ethyl indazoles have identical lipophilicity (logP), C18 cannot distinguish them effectively.[1]
Resolution: Switch to Pi-Pi (π-π) Selective Stationary Phases .
Aromatic regioisomers separate best when the stationary phase can interact with the electron density of the rings. The 4-ethyl substituent disrupts the pi-cloud density differently than the 5-ethyl.
Recommended Protocol: Phenyl-Hexyl Screening
Parameter
Setting
Rationale
Column
Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl)
Maximizes π-π interactions which differ between isomers.[1]
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH suppresses N-H ionization, ensuring the molecule is neutral and interacting with the column.[1]
Mobile Phase B
Methanol (NOT Acetonitrile)
MeOH is a protic solvent that promotes π-π interactions between solute and stationary phase better than aprotic ACN.
Gradient
Isocratic Hold (e.g., 45% B)
Shallow gradients or isocratic holds are required to resolve isomers with .[1]
Temperature
15°C - 20°C
Lower temperature often improves selectivity for structural isomers by reducing bond rotation.[1]
Issue: "I need to separate 5 grams. HPLC is too slow."
Resolution: Optimized Normal Phase Flash Chromatography.
While Reverse Phase is more selective, Normal Phase (Silica) can work if you exploit the "Peri-Effect" on the N-H acidity.
Theory: The 4-ethyl group sterically hinders the N-H slightly more than the 5-ethyl group. This affects the adsorption to the acidic silica surface.
Step-by-Step Flash Protocol
Cartridge: Use high-performance spherical silica (20-25 µm), not irregular silica.[1]
Avoid Ethyl Acetate/Hexanes: Indazoles often streak in EtOAc due to H-bonding.[1]
Modifier: Add 1% Triethylamine (TEA) to the mobile phase if peaks tail.
Warning: If you use TEA, you must rotovap thoroughly to remove it, or it will interfere with NMR.[1]
Loading: Use Liquid Loading . Dissolve sample in minimum DCM, inject directly onto the column.[1] Dry loading (on Celite) often broadens peaks too much for regioisomer separation.
Structural Validation: The NOE Experiment
Crucial Warning: You cannot rely on elution order alone. You must prove which peak is which using NMR. The only definitive method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
The Logic of Detection
We utilize the spatial proximity of the Ethyl group to the H-3 proton (the proton on the 5-membered pyrazole ring).
4-Ethyl Isomer: The ethyl group at C4 is physically adjacent to H-3.[1]
Result: Irradiating the Ethyl-CH2 gives a signal at H-3 .
5-Ethyl Isomer: The ethyl group at C5 is distant from H-3.[1] It is adjacent to H-4 and H-6.[1]
Result: Irradiating the Ethyl-CH2 gives signals at H-4 and H-6 , but NOT H-3 .[1]
Figure 2: Logic flow for interpreting NOE NMR data to assign regiochemistry.
FAQ & Troubleshooting
Q: My peaks are still merging on Phenyl-Hexyl. What now?A: Try the "Derivatization Trick."
React the mixture with Acetic Anhydride to form the N-Acetyl derivatives.
N-Acetyl indazoles are less polar and crystallize differently.[1]
The acetyl group at N1 interacts sterically with the C7 proton, but also influences the C4 position electronically.[1]
Separate the N-acetyl derivatives (often easier on Silica).
Hydrolyze back to the free indazole using mild base (K2CO3/MeOH).
Q: Can I use Chiral Columns for these achiral molecules?A:Yes. This is a pro-tip.
Chiral columns (like Chiralpak AD-H or OD-H) are essentially "super-selective" steric columns. They often separate regioisomers (like 4-Et vs 5-Et) better than C18 because the chiral cavities discriminate based on the 3D shape ("L-shape" vs "Linear shape") of the regioisomers.
Q: How do I distinguish N-ethyl from C-ethyl isomers?A: This is a synthesis error check.
C-Ethyl (Target): You will see a broad singlet >10 ppm (N-H) in NMR.
N-Ethyl (Impurity): You will see the N-Ethyl quartet at ~4.5 ppm. If the quartet is at ~2.8 ppm, it is on the Carbon ring.[1]
References
Regioselective N-alkylation of the 1H-indazole scaffold.
Source: Beilstein Journal of Organic Chemistry (2021).
Relevance: Establishes fundamental NMR shifts and NOE correlations for substituted indazoles.
URL:[Link]
Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde.
Source: Journal of Organic Chemistry / PMC (2011).
Relevance: Provides detailed 1H and 13C NMR assignment logic for indazole ring protons (H3, H4, H5, H6, H7).
URL:[Link]
Method Development for Reproducible Flash Purification.
Source: Chromatography Today (2016).
Relevance: Validates the protocol for scaling analytical HPLC conditions to Flash chromatography for difficult isomer separations.
URL:[Link][2][3]
Technical Support Center: Solubilization of 4-ethyl-1H-indazol-5-ol
The following technical guide addresses the solubilization of 4-ethyl-1H-indazol-5-ol , a compound presenting specific challenges due to its amphoteric indazole core, phenolic hydroxyl group, and lipophilic ethyl substit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the solubilization of 4-ethyl-1H-indazol-5-ol , a compound presenting specific challenges due to its amphoteric indazole core, phenolic hydroxyl group, and lipophilic ethyl substitution.
This guide is structured for researchers requiring stable, homogenous solutions for in vitro assays (HTS, cell-based) and in vivo formulation.[1][2]
Compound Diagnostics & Physicochemical Profile
Before attempting solubilization, you must understand the forces working against you.[3] This molecule exhibits "brick dust" properties—high crystallinity driven by intermolecular hydrogen bonding (indazole NH and phenolic OH) combined with moderate lipophilicity.[3]
Weak acid.[1][3] Neutral at physiological pH (7.4). Requires pH > 10.5 for full ionization.[1][3]
pKa (Indazole NH)
~1.5 (Basic) / ~14 (Acidic)
Essentially neutral in standard buffers.[1][3] Protonation requires harsh acidic conditions (pH < 1).[1][3]
LogP (Octanol/Water)
~2.2 – 2.5
Moderately lipophilic.[1][3] The 4-ethyl group increases hydrophobicity compared to the parent 5-hydroxyindazole.[1][2]
Crystal Lattice
High Energy (MP >180°C)
Strong H-bond network (Head-to-Tail stacking).[1][2][3] Breaking this lattice is the primary energy barrier.[1][3]
The Solubility "Trap"
The 4-ethyl group provides steric bulk adjacent to the 5-hydroxyl group.[1][2][3] While this lipophilic tail aids in binding to hydrophobic pockets in kinases, it hinders water molecules from effectively solvating the hydroxyl group, even when ionized.[2]
Solubilization Workflows
Choose your workflow based on your downstream application.[1][3]
Workflow A: The "Stock & Dilute" Method (In Vitro / HTS)
Best for: Enzyme assays, cellular assays (< 1% DMSO tolerance).[1][2]
The Mechanism: Use a water-miscible organic solvent to break the crystal lattice, then dilute into aqueous buffer.[1][2][3]
Protocol:
Primary Stock: Dissolve compound in 100% DMSO to 10–50 mM.
Note: If dissolution is slow, sonicate at 40°C for 5 minutes.[1][2][3] The 4-ethyl group may slow wetting; vortexing is insufficient.[1][2][3]
Intermediate Dilution (Critical Step): Do NOT dilute directly into pure water, which causes "crashing out" (precipitation).[1][3]
Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .[1][3]
Final Assay Buffer: Dilute the Intermediate mix into your assay buffer (PBS/HEPES).
Why this works: The PEG400 acts as a "bridge" solvent, preventing the rapid re-association of hydrophobic ethyl groups that occurs when DMSO meets water instantly.[1][3]
Monitor pH.[1][3] Solubility will drastically increase as pH passes 10.5 .[1][3]
Caution: The 4-ethyl-5-phenoxide anion is prone to oxidation (turning the solution brown/pink).[1][2][3]
Stabilizer: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the alkaline solution immediately.[1][3]
Workflow C: Cyclodextrin Complexation (In Vivo / Animal Studies)
Best for: IV/IP/Oral dosing where high concentration and physiological pH are required.[1][3]
The Mechanism: The hydrophobic ethyl-indazole core is sequestered inside the cyclodextrin torus, while the hydroxyls of the sugar interact with water.[1][2][3]
Protocol:
Prepare a vehicle of 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2][3]
The following diagram illustrates the decision process and the chemical equilibrium states governing solubility.
Caption: Decision tree for solubilization strategies based on experimental requirements.
Troubleshooting & FAQs
Q: My solution turns pink/brown after 24 hours. Is it degraded?A: Likely, yes.[1] Electron-rich phenols (like 5-hydroxyindazoles) are susceptible to oxidative coupling (quinone formation) in solution, especially at high pH or in the presence of light.[1][2][3]
Fix: Degas buffers with Nitrogen/Argon. Store stocks at -20°C in amber vials. Add 1 mM DTT or Ascorbic Acid if the assay permits.[1][3]
Q: I see a fine precipitate ("cloudiness") when I add my DMSO stock to the cell media.A: This is the "Solvent Shift" effect.[1][3] The 4-ethyl group is highly hydrophobic.[1][2][3]
Fix: Do not pipette DMSO stock directly into the media well. Prepare a 10x intermediate in media containing 5% DMSO, vortex vigorously, and then add that to the cells. Alternatively, include 0.05% Pluronic F-127 or Tween-80 in the assay buffer to stabilize the dispersion.[1][2][3]
Q: Can I use salt formation to improve solubility?A: Yes, but be careful.
Anionic Salts: Sodium or Potassium salts (at the OH group) are soluble but highly alkaline (hygroscopic and unstable).[1][3]
Cationic Salts: Hydrochloride salts (at the N2 position) are generally unstable for indazoles because the pKa is very low (~1.5).[1][3] The salt will hydrolyze back to the free base in water instantly, causing precipitation.[3] Avoid HCl salts for this compound.
Q: How do I determine the exact concentration if some precipitated?A: Do not trust the nominal weight. Centrifuge the solution (10,000 x g for 5 mins) to pellet the precipitate. Measure the absorbance of the supernatant at
(likely ~290-300 nm for the indazole core) and compare against a standard curve prepared in 100% DMSO.
References
Physicochemical Properties of Indazoles
Lozano, V. et al. (2019).[3] Solubility and structural properties of indazole derivatives.[1][3] Journal of Molecular Liquids.[1][3] (Generalized reference for indazole solubility behavior).[1][3]
Cyclodextrin Complexation Strategies
Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews.[1][3][4]
pKa Prediction & Data
National Center for Biotechnology Information (2025).[1][3] PubChem Compound Summary for CID 15579-15-4 (1H-Indazol-5-ol).[1][2][3] Retrieved from PubChem.[1][3][5][6] [1][2][3]
Solubility Enhancement Methodologies
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques.[1][3][4] ISRN Pharmaceutics.[1][3]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Polymerization During 4-Vinylindazole Reduction
Current Status: Operational
Ticket Priority: High (Process Safety & Yield Critical)
Assigned Specialist: Senior Application Scientist, Process Chemistry Group
Executive Summary: The Vinyl-Indazole Paradox
Reducing 4-vinylindazole to 4-ethylindazole presents a classic chemoselectivity challenge. The vinyl group is electron-rich and prone to radical or cationic polymerization, particularly when concentrated on the surface of a heterogeneous catalyst (e.g., Pd/C). Simultaneously, the basic nitrogen (N1/N2) of the indazole ring can coordinate to metal catalysts, poisoning them and stalling the reaction, which tempts operators to increase temperature or pressure—actions that exponentially increase the rate of polymerization.
This guide provides two validated workflows to bypass these failure modes: the Diimide Reduction (Chemical) for high-value/small-scale batches, and the Modified Catalytic Hydrogenation (Heterogeneous) for scale-up, utilizing radical scavengers.
Diagnostic: Method Selection Matrix
Before initiating the reaction, determine the appropriate protocol based on your scale and substrate constraints.
Figure 1: Decision matrix for selecting the reduction methodology. Diimide is preferred for chemoselectivity; Hydrogenation is preferred for cost-efficiency at scale.
Protocol A: Diimide Reduction (The "Zero-Polymer" Method)
Best For: High-value intermediates, halogenated substrates, or when strict avoidance of polymerization is required.
Mechanism:
Diimide (
) reduces the C=C double bond via a concerted six-membered cyclic transition state . Because this mechanism involves simultaneous transfer of two hydrogen atoms, it generates no radical intermediates . Without radicals, the chain-reaction mechanism required for polymerization cannot initiate.
) and sulfinic acid. The base neutralizes the acid to drive the equilibrium.
Thermal Activation: Heat the mixture to reflux (approx. 80-85°C) .
Observation: Evolution of nitrogen gas (
) indicates active diimide generation.
Monitoring: Monitor by LCMS every 2 hours.
Troubleshooting: If conversion stalls <90%, cool to RT, add an additional 1.0-2.0 equiv of TSH and base, and resume reflux.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove sulfinate salts. Dry over
and concentrate.
Why this works: The concerted syn-addition is highly selective for non-polarized alkenes (vinyl groups) and completely inert toward the indazole aromatic system and benzyl/halogen protecting groups.
Best For: Large batches (>50g) where reagent cost (TSH) is prohibitive.
The Risk:
Standard Pd/C hydrogenation generates surface-bound alkyl radicals. If two vinyl molecules coordinate near each other on the catalyst surface, radical coupling initiates oligomerization.
The Solution:
We must lower the "surface concentration" of the vinyl group and scavenge any free radicals that escape the catalyst cage.
Reagents & Materials
Component
Role
Specifications
Catalyst
Surface
5% Pd/C (50% water wet). Load at 5-10 wt%.
Solvent
Medium
MeOH or EtOH (High dilution: 20-30 volumes).
Additive
Inhibitor
BHT (2,6-Di-tert-butyl-4-methylphenol) (1 mol%)
Hydrogen
Reductant
Balloon pressure (1 atm) or low pressure (<10 psi).
Critical Step: BHT acts as a radical sink. If a radical chain starts, BHT intercepts it, terminating the polymer chain at the dimer stage rather than allowing it to become "tar."
Catalyst Loading: Add 5% Pd/C (wet type).
Safety: Add catalyst under an inert argon stream to prevent ignition of methanol vapors.
Hydrogenation: Purge with
x3, then x3. Stir vigorously at Room Temperature under 1 atm .
Control:Do not heat. Higher temperatures increase the propagation rate of polymerization more than the reduction rate.
Filtration: Once LCMS shows consumption of starting material, filter through a Celite pad immediately.
Caution: Do not leave the product in contact with the catalyst in the absence of hydrogen; this can promote isomerization or dehydrogenation.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a thick, gummy solid. Can I recover it?
A: This is likely polymerization.
Diagnosis: Check NMR. Broad peaks in the aliphatic region (1.0 - 2.5 ppm) indicate oligomers.
Recovery: Very difficult. You can try triturating the gum with cold diethyl ether. The monomeric 4-ethylindazole is often soluble in ether, while the polymer is not. Filter off the solid polymer.
Prevention: Switch to Protocol A (Diimide) or increase the BHT loading to 5 mol% in Protocol B.
Q2: The reaction stalled at 50% conversion during hydrogenation.
A: Catalyst poisoning is occurring.
Cause: The indazole nitrogens (N1/N2) are coordinating to the Palladium surface, blocking active sites.
Fix: Add 1.0 equiv of Acetic Acid to the mixture. This protonates the basic indazole nitrogen, preventing it from binding to the metal, while leaving the vinyl group available for reduction.
Q3: Why use TSH instead of Hydrazine hydrate for diimide?
A: Safety and handling.
Hydrazine is highly toxic and unstable. TSH is a stable solid that releases diimide slowly and controllably upon heating, preventing the buildup of explosive intermediates.
Mechanism Visualization
Understanding the difference in mechanism explains why Diimide is safer for this substrate.
Figure 2: Mechanistic comparison. Diimide avoids the radical intermediate (Yellow node) responsible for polymerization.
References
Pastine, S. J., & Sames, D. (2005). "Protocols for Diimide Reduction of Olefins." Journal of Organic Chemistry.
Rao, V. K., et al. (2012). "One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their anti-proliferative and Src kinase inhibitory activities." Bioorganic & Medicinal Chemistry Letters.
Smith, A. B. (2021). "Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts." MDPI Processes.
Fukuda, T., et al. (1997). "Nitroxide-Controlled Free-Radical Copolymerization of Vinyl Monomers." Macromolecules.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: IND-5OH-PUR-001
Status: Active
Specialist: Senior Application Scientist
Subject: Isolation and purification protocols for amphoteric indazole phenols.[1][2]
Executive Summary & Molecule Profile[3]
User: "I have synthesized 4-ethyl-1H-indazol-5-ol (likely via BBr3 deprotection of the methyl ether), but I cannot isolate a clean solid. The product is either stuck in the aqueous phase or comes out as a black tar."
Scientist Analysis:
The target molecule, 4-ethyl-1H-indazol-5-ol , presents a classic "amphoteric nightmare" in purification.[1][2] It contains:
A Phenolic Hydroxyl (C5-OH): Weakly acidic (pKa ~9.5).[1][2]
An Indazole Nitrogen (N1-H/N2): Weakly basic (pKa of conjugate acid ~1.[1][2]5) and acidic (N-H pKa ~14).[2]
A Lipophilic Tail (C4-Ethyl): Increases solubility in organics but promotes "oiling out" rather than crystallization.[1][2]
If you used Boron Tribromide (BBr3) for deprotection, your crude mixture likely contains stable boron-indazole complexes that resist standard hydrolysis, leading to low yields and purity issues.[1][2]
Critical Workup Protocol (The "Boron Exit" Strategy)
Context: If your synthesis involved BBr3, standard water quenching is insufficient.[2][3][4][5] Boron coordinates tightly to the N1/O5 motif.[2] You must break this complex chemically before attempting extraction.[2]
Mechanism:[1][2][5][6][7][8] Converts non-volatile boron species into volatile Trimethyl Borate B(OMe)₃.[2]
Evaporation Cycles: Concentrate to dryness.[2] Repeat the MeOH addition and evaporation 3 times.
Why? This drives the equilibrium to remove all boron as volatile B(OMe)₃.[2] If you skip this, your product remains a water-soluble boron salt.[1][2]
Reflux Hydrolysis (Optional but Recommended): If the solid remains gummy, suspend in 1M HCl and reflux for 1 hour to break stubborn N-B bonds, then neutralize.
Isolation Logic: The Isoelectric pH Swing
User: "Which solvent should I use for extraction? It's not partitioning well."
Scientist Response:
You cannot rely on simple partitioning. You must exploit the Isoelectric Point (pI) .[2]
pH Environment
Species Form
Solubility Behavior
pH < 2 (Acidic)
Cationic ()
Soluble in Water
pH > 10 (Basic)
Anionic ()
Soluble in Water
pH 6 - 7 (Neutral)
Neutral / Zwitterion
Precipitates / Extractable
Protocol: The pH 6.5 Target
Dissolve the crude residue in minimal 1M NaOH (Product becomes the phenoxide anion, deep dark solution).
Wash this aqueous phase with DCM (removes non-polar impurities/starting materials).[2] Discard organic wash.[2]
Slowly acidify the aqueous phase with 1M HCl or Acetic Acid .[2]
Note: Pure EtOAc might not be polar enough.[2] The THF helps solubilize the polar indazole core.
Purification Workflows (Visualized)
Diagram 1: The Purification Decision Tree
This flowchart guides you based on the physical state of your crude material.
Caption: Decision matrix for processing crude 4-ethyl-1H-indazol-5-ol based on physical state and impurity profile.
Troubleshooting & FAQs
Q1: The product streaks badly on Silica Gel TLC/Column.
Cause: The acidic phenol and basic nitrogen interact strongly with the silanols on the silica, causing "tailing."
Solution:
Deactivation: Pre-wash your silica column with the eluent containing 1% Triethylamine (TEA), then run your column.[2]
Modifier: Use DCM : MeOH : NH₄OH (90:9:1) .[2] The ammonia competes for the acidic sites on the silica, sharpening the band.
Alternative: Use Neutral Alumina instead of silica.[2]
Q2: My product turns brown/purple upon drying.
Cause: Electron-rich phenols (like 5-hydroxyindazoles) are prone to oxidation by air, forming quinoid species.[1][2]
Solution:
Add Antioxidant: Add a pinch of Ascorbic Acid or Sodium Dithionite during the aqueous extraction phase.
Storage: Store under Argon/Nitrogen in the dark.
Quick Fix: Wash the solid with cold DCM; the oxidized impurities are often more soluble in DCM than the pure product.
Q3: I see two spots on TLC that are very close.
Cause: This is likely the Regioisomer issue (N1-H vs N2-H tautomers or alkylated byproducts if N-alkylation was attempted).
Solution:
Identification: 1H-Indazoles are thermodynamically more stable.[1][2][7]
Separation: These isomers often have different solubilities.[2] Try recrystallizing from Toluene . The desired 4-ethyl-1H-indazol-5-ol often crystallizes, while impurities remain in the mother liquor.[1]
Diagram 2: Regioisomer & Impurity Management
Visualizing the chemical species involved in the separation.
Caption: Separation logic for distinguishing the target 1H-indazole from common kinetic and oxidative impurities.
Analytical Validation Criteria
Before proceeding to the next step of your synthesis, ensure your isolated material meets these criteria:
1H NMR (DMSO-d6):
Look for the C4-Ethyl quartet (~2.6-2.8 ppm) and triplet (~1.1-1.3 ppm).[1]
Phenolic OH: Broad singlet >9.0 ppm (disappears with D₂O shake).[2]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Oxidation of 5-Hydroxyindazoles
Reference ID: INDZ-OX-5H-PROT
Executive Summary & Mechanism
5-Hydroxyindazoles are electron-rich heteroaromatic systems. structurally homologous to 5-hydroxyindoles (serotonin analogs). Their instability arises from the facile oxidation of the phenolic moiety, particularly under basic conditions or upon exposure to air.
The Failure Mode:
The oxidation cascade typically proceeds via the phenolate anion , which is far more susceptible to Single Electron Transfer (SET) than the neutral phenol. In the presence of molecular oxygen (
) or trace transition metals, the phenolate oxidizes to a radical intermediate, eventually forming quinone imines (highly reactive electrophiles) or coupling to form insoluble dimers/oligomers (often observed as brown/black tars).
Core Prevention Strategy:
Protonation: Keep the system neutral or slightly acidic to suppress phenolate formation.
Deoxygenation: Rigorous exclusion of
.
Reductive Scavenging: Use of sacrificial antioxidants (e.g., Sodium Dithionite) during the quench.
Troubleshooting Guide (Q&A)
Issue 1: Rapid browning of the aqueous phase during basic extraction.
User Question: "I synthesized a 5-hydroxyindazole derivative. Upon adding NaOH to extract impurities, the aqueous layer turned dark brown within seconds. My yield dropped significantly. What happened?"
Technical Diagnosis:
You likely triggered aerobic oxidative coupling . At high pH (
), the 5-hydroxy group is deprotonated (). The resulting electron-rich phenolate anion reacts rapidly with dissolved oxygen to form quinone-type species, which then polymerize.
Corrective Action:
Avoid Strong Bases: Use weaker bases like
or phosphate buffers if basic conditions are strictly necessary.
Add a Reductant: Dissolve Sodium Dithionite (
) (approx. 1-2 equivalents) in your aqueous base before it contacts the organic layer. This scavenges oxygen and reduces any formed quinones back to the phenol.
Degas Solvents: Sparge all aqueous solutions with Argon/Nitrogen for 15 minutes prior to use.
Issue 2: Product decomposition on Silica Gel.
User Question: "My crude NMR looked clean, but after flash chromatography (Hexane/EtOAc), the fractions contained a complex mixture and the silica column turned purple/black at the top."
Technical Diagnosis:
Standard silica gel is slightly acidic (
) and can act as a mild oxidant or Lewis acid, catalyzing the oxidative coupling of sensitive phenols. The high surface area exposes the compound to adsorbed oxygen.
Corrective Action:
Deactivate Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidity, OR use neutral alumina .
Switch to Reverse Phase: C18 silica is generally more inert and allows for buffered mobile phases (e.g., 0.1% Formic acid in Water/MeCN), which stabilizes the phenol.
Fast Filtration: If you must use normal phase, perform a rapid filtration through a short plug rather than a long column run.
Issue 3: Loss of material during rotary evaporation.
User Question: "I extracted my product into ethyl acetate. After drying and rotavaping, I was left with a black gum that was insoluble in methanol."
Technical Diagnosis:
Concentration increases the concentration of trace impurities (peroxides in ether/ethyl acetate) and exposes the material to heat. If the solvent wasn't degassed, the "film" formed during rotation maximizes oxygen contact.
Corrective Action:
Peroxide Test: Ensure ether/THF/EtOAc are peroxide-free using test strips.
Cold Concentration: Do not heat the water bath above 30°C.
Inert Break: When venting the rotavap, backfill with Nitrogen/Argon , not air.[1]
Experimental Protocol: The "Reductive Workup"
This protocol is designed to isolate 5-hydroxyindazoles while maintaining a reductive environment.
Reagents:
Buffer: 0.5 M Phosphate Buffer (pH 6.5) or Saturated
.
Antioxidant: Sodium Dithionite (
) or Sodium Ascorbate.
Solvent: Ethyl Acetate (Sparged with Argon for 10 min).
Step-by-Step Methodology:
Quench Preparation: In a separatory funnel, prepare the aqueous quench solution. Add Sodium Dithionite (1.0 equiv relative to theoretical yield) to the buffer. Note: Dithionite degrades in acid; ensure pH > 5.
Inert Transfer: Cannulate or syringe the reaction mixture into the separatory funnel under an inert atmosphere.
Extraction:
Shake vigorously for 30 seconds.
Allow layers to separate.[2] The aqueous layer may be yellow (sulfur byproducts) but should not be black.
Re-extract aqueous layer with degassed Ethyl Acetate.
Diagnostic Hub: Selecting Your C4-Functionalization Strategy
Welcome to the Advanced Technical Support Center for Heterocyclic Functionalization . This hub is specifically designed for researchers, synthetic chemists, and drug development professionals facing the notoriously diffi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Heterocyclic Functionalization . This hub is specifically designed for researchers, synthetic chemists, and drug development professionals facing the notoriously difficult challenge of functionalizing the C4 position of the indazole scaffold.
Due to the "peri-effect"—a severe steric clash between the C4 position and any substituents at the adjacent C3 and C5 positions—standard cross-coupling and C–H activation protocols frequently fail, stall, or yield poor regioselectivity[1]. This guide synthesizes field-proven strategies, mechanistic troubleshooting, and self-validating protocols to help you overcome these steric barriers.
Before troubleshooting a failed reaction, ensure you are using the correct strategic approach based on your starting material's functionalization state.
Caption: Decision tree for selecting a C4-functionalization strategy based on the indazole starting material.
Knowledge Base: FAQs & Troubleshooting Guides
Q: Why does direct C–H activation on my indazole yield C6/C7 functionalization instead of C4?A: This is a classic thermodynamic vs. kinetic competition dictated by steric shielding. The C4 position is flanked by the C3 and C5 positions. If you are using a bulky catalytic system (such as [Ir(OMe)COD]₂ with dtbpy for C–H borylation), the steric repulsion between the catalyst and the indazole core forces the reaction to the least hindered positions (typically C6 or C7)[2]. To force C4 functionalization, you must override this steric bias using a directing group that physically anchors the catalyst in proximity to the C4 C–H bond.
Q: I am trying to perform a Suzuki-Miyaura cross-coupling on a 4-bromoindazole, but the reaction stalls and I recover unreacted starting material. What is the cause?A: The reaction is likely stalling at the reductive elimination step. In sterically congested environments like the C4 position, standard phosphine ligands (e.g., PPh₃ or dppf) form bis-ligated palladium complexes[Pd(L)₂(Ar)(Ar')] that are too stable and bulky to undergo the geometric distortion required for reductive elimination.
Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos . The extreme steric bulk of these ligands forces the palladium center into a highly reactive, mono-ligated state [Pd(L)(Ar)(Ar')], which drastically lowers the activation energy barrier for reductive elimination.
Q: How can I achieve direct C–H arylation at C4 without pre-functionalizing with a halogen?A: You can utilize a Transient Directing Group (TDG) strategy[3]. By installing a formyl group at the C3 position, you can introduce an amino acid (like glycine) into the reaction. The glycine reversibly condenses with the formyl group to form an imine, which chelates Pd(II) and directs it exclusively to the C4 position via a rigid metallacycle[4]. Once the coupling is complete, the imine hydrolyzes, releasing the product and recycling the TDG.
Imine Pre-formation: In a sealed tube, combine 3-formylindazole, glycine, and the solvent mixture. Stir at 60°C for 30 minutes.
Causality: Pre-forming the imine ensures the TDG is fully engaged before the palladium catalyst is introduced, preventing random, unselective C–H activation at C6/C7.
Catalyst & Coupling Partner Addition: Cool the mixture to room temperature. Add Pd(OAc)₂, AgTFA, and the Aryl Iodide.
Causality: AgTFA acts as a critical halide scavenger. It abstracts the iodide from the Pd(II) intermediate following oxidative addition, maintaining a highly electrophilic, cationic palladium center necessary for the catalytic cycle to continue.
C–H Activation: Seal the tube and heat to 110°C for 16 hours.
Validation Checkpoint (Self-Validation): At 4 hours, take a 10 µL aliquot, dilute in MeCN, and run an LC-MS.
Success Indicator: Disappearance of the starting material mass
and appearance of the arylated mass .
Failure Indicator: If a thick black mirror coats the inside of the flask, the Pd(II) has reduced to Pd(0) nanoparticles (catalyst death). This usually indicates insufficient AgTFA or oxygen contamination.
Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C4
Use this protocol when starting with a 4-bromo or 4-iodoindazole, utilizing Buchwald ligands to force reductive elimination.
Degassing: Combine the indazole, boronic acid, and K₃PO₄ in the solvent. Sparge the solution with Argon for 15 minutes.
Causality: Pd(0) generated from the G3 precatalyst is highly sensitive to oxidation. Oxygen will irreversibly deactivate the catalyst before it can insert into the sterically hindered C4–Br bond.
Catalyst Activation: Add the XPhos Pd G3 precatalyst under a positive stream of Argon. Heat the reaction to 80°C for 4–8 hours.
Causality: The G3 precatalyst rapidly activates at mild temperatures to form the active mono-ligated L-Pd(0) species. The massive steric bulk of XPhos prevents the formation of unreactive Pd dimers and forces the crowded C4-aryl and incoming aryl groups together, accelerating reductive elimination.
Validation Checkpoint (Self-Validation): Monitor via TLC (Hexanes/EtOAc).
Success Indicator: A new, UV-active spot with a higher
value than the starting 4-bromoindazole. If the reaction stalls at 50% conversion, the boronic acid may have protodeboronated; spike the reaction with an additional 0.5 equiv of boronic acid and 2 mol% catalyst.
Mechanistic Insight: TDG Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. The diagram below illustrates how the transient directing group physically forces the palladium catalyst to interact with the sterically hindered C4 position.
Caption: Catalytic cycle of Transient Directing Group (TDG) assisted Pd-catalyzed C4 C–H arylation.
References
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview
Source: Molecules / National Institutes of Health (NIH)
URL:[Link]
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link]
Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C-H borylation and Suzuki-Miyaura coupling
Source: Chemical Communications (Royal Society of Chemistry)
URL:[Link]
Introduction: The Analytical Challenge of Substituted Indazoles
An In-Depth Guide to HPLC Purity Method Development for 4-ethyl-1H-indazol-5-ol: A Comparative Analysis 4-ethyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole class, a scaffold of significant intere...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to HPLC Purity Method Development for 4-ethyl-1H-indazol-5-ol: A Comparative Analysis
4-ethyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules.[1][2] Ensuring the purity of such key intermediates is a non-negotiable aspect of the pharmaceutical development pipeline, as even trace impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).
The structure of 4-ethyl-1H-indazol-5-ol presents a unique analytical challenge. The indazole core provides a degree of hydrophobicity, while the phenol-like hydroxyl group (-OH) and the nitrogen atoms in the pyrazole ring introduce significant polarity and pH-dependent ionization. This amphiphilic nature can lead to poor peak shape, insufficient retention on traditional reversed-phase columns, and difficulty in resolving closely related impurities.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-ethyl-1H-indazol-5-ol. We will explore the scientific rationale behind the method development choices, present detailed experimental protocols, and offer a comparative analysis of their performance. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they form a robust foundation for subsequent validation.[5][6]
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Impact
A successful HPLC method begins with a thorough understanding of the analyte's properties.
Polarity: The presence of the hydroxyl group and two nitrogen atoms makes 4-ethyl-1H-indazol-5-ol a moderately polar compound. This suggests that while a reversed-phase C18 column is a good starting point, achieving adequate retention may require a mobile phase with a high aqueous content.[4]
pKa: The molecule has both acidic (hydroxyl group, pKa ≈ 9-10) and basic (pyrazole nitrogens) centers.[7] This is the most critical parameter for method development. Operating the mobile phase at a pH far from the pKa values (at least 2 units away) is essential to ensure the analyte is in a single, stable ionic form. This prevents peak splitting and broadening, leading to sharp, symmetrical peaks. For this compound, a mobile phase with a pH between 3 and 7 is a logical starting point to ensure the hydroxyl group is protonated (neutral) and the nitrogens are potentially protonated (cationic), enhancing retention on some columns.
Potential Impurities: Impurities can arise from the synthesis process (starting materials, by-products) or degradation.[8][9] Common impurities for indazoles might include positional isomers, precursors, or oxidized/degraded forms of the main compound. A robust purity method must be able to separate the main peak from all known and potential unknown impurities.
The Method Development Workflow
The development of a robust HPLC purity method is a systematic process. It begins with initial screening to find suitable conditions and proceeds to fine-tuning for optimal performance.
Caption: Workflow for HPLC method development.
Comparative Analysis of Developed HPLC Methods
Two distinct reversed-phase HPLC methods were developed and optimized. Method A represents a robust, isocratic method ideal for routine quality control, while Method B is a high-resolution gradient method suitable for complex impurity profiling and compatibility with mass spectrometry (MS).
Method A: Robust Isocratic Analysis with Phosphate Buffer
This method is designed for simplicity, ruggedness, and high throughput in a QC environment. The choice of a phosphate buffer at pH 3.0 ensures that the analyte is in a consistent, protonated state, leading to reproducible retention times and improved peak shape. An isocratic elution simplifies the method and reduces run-to-run variability.
Method B: High-Resolution Gradient Analysis with Volatile Buffer
This method is tailored for high-resolution separation of closely eluting impurities and is compatible with MS detectors, which is invaluable for impurity identification. A volatile buffer like ammonium formate is used instead of non-volatile phosphate.[10] The gradient elution allows for the separation of a wider range of impurities with varying polarities and shortens the analysis time for late-eluting compounds.
Comparative Performance Data
The performance of each method was evaluated based on key chromatographic parameters as defined by ICH guidelines.[11][12] A hypothetical critical impurity, 4-ethyl-1H-indazol-6-ol (a positional isomer), was used for resolution calculations.
Parameter
Method A (Isocratic)
Method B (Gradient)
Rationale for Performance
Analyte Retention Time (min)
7.5
9.8
The gradient in Method B allows for a weaker starting mobile phase, increasing retention.
Impurity Retention Time (min)
7.1
9.2
The different selectivity of the polar-endcapped column in Method B enhances separation.
Resolution (Rs)
1.9
2.8
The gradient elution and superior column in Method B significantly improve resolution.
Tailing Factor (As)
1.3
1.1
The lower ionic strength and optimized gradient in Method B reduce peak tailing.
Theoretical Plates (N)
9,000
15,000
Higher efficiency is achieved with the gradient method and smaller particle size column.
Limit of Detection (LOD) (µg/mL)
0.15
0.05
Sharper peaks and lower baseline noise in Method B lead to better sensitivity.
Limit of Quantification (LOQ) (µg/mL)
0.50
0.15
Improved sensitivity directly translates to a lower limit of quantification.
MS Compatibility
No
Yes
Phosphate buffers are non-volatile and will contaminate an MS source.
Detailed Experimental Protocols
Protocol 1: Method A (Isocratic)
Sample Preparation:
Accurately weigh and dissolve 10 mg of 4-ethyl-1H-indazol-5-ol in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
Filter the final solution through a 0.45 µm PVDF syringe filter before injection.
Chromatographic Conditions:
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
Column: Standard C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Mobile Phase: A mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Run Time: 15 minutes.
System Suitability Criteria:
Tailing Factor (As): ≤ 1.5 for the main peak.
Resolution (Rs): ≥ 1.8 between the main peak and the critical impurity.
Relative Standard Deviation (%RSD): ≤ 1.0% for five replicate injections (peak area and retention time).
Data Analysis:
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Method B (Gradient)
Sample Preparation:
Prepare the sample as described in Method A, using the initial mobile phase composition (95:5 Mobile Phase A:B) for the final dilution.
Chromatographic Conditions:
Instrument: Waters ACQUITY UPLC H-Class or equivalent with a DAD or MS detector.
Column: Polar-Endcapped C18 Column (e.g., Waters XBridge Shield RP18, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in water (pH adjusted to 3.5 with formic acid).
Mobile Phase B: Acetonitrile.
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: 5% to 60% B
12.0 - 12.5 min: 60% to 95% B
12.5 - 14.0 min: 95% B
14.0 - 14.1 min: 95% to 5% B
14.1 - 18.0 min: 5% B (re-equilibration)
Flow Rate: 1.2 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Run Time: 18 minutes.
System Suitability Criteria:
Tailing Factor (As): ≤ 1.2 for the main peak.
Resolution (Rs): ≥ 2.5 between the main peak and the critical impurity.
Relative Standard Deviation (%RSD): ≤ 1.0% for five replicate injections.
Data Analysis:
Calculate the area percentage of the main peak to determine purity.
Causality and Parameter Selection
The choices made during method development directly influence the outcome of the separation. This diagram illustrates the relationship between key input parameters and the resulting chromatographic performance.
Caption: Relationship between HPLC parameters and performance.
Conclusion and Recommendations
Both Method A and Method B are fit for the purpose of determining the purity of 4-ethyl-1H-indazol-5-ol, but their applications differ.
Method A (Isocratic) is the recommended choice for routine quality control environments where speed, simplicity, and robustness are paramount. Its primary advantage is its ease of transfer between different labs and HPLC systems.
Method B (Gradient) is superior for in-depth impurity profiling during process development and for release testing of the final API where complete separation of all potential impurities is critical. Its compatibility with mass spectrometry is a significant advantage for the structural elucidation of unknown peaks.[13]
The selection of the final method should be based on the specific requirements of the analysis at a given stage of drug development, a concept known as defining the Analytical Target Profile (ATP).[5] A lifecycle approach to analytical methods, as encouraged by modern ICH guidelines, suggests that a method like B might be used in development, while a simplified method like A could be validated for routine manufacturing.[6][14]
References
Lab Manager. (2026, January 8).
AMSbiopharma. (2025, July 22).
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
IntuitionLabs.ai. (2026, February 28). ICH Q2(R2)
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
SIELC Technologies. Polar Compounds.
Organic Chemistry Portal. Indazole synthesis.
Journal of Taibah University for Science. (2024, June 9).
National Center for Biotechnology Information. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
BenchChem.
RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
ChemicalBook. (2026, January 13). 1H-Indazol-5-ol.
BenchChem. Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine.
Mass Spectrometry Fragmentation Pattern of Ethyl Indazoles: A Comparative Guide
This guide outlines the mass spectrometry fragmentation patterns of ethyl indazoles, focusing on the differentiation between the thermodynamically stable 1-ethyl-1H-indazole (N1-ethyl) and the kinetically favored 2-ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the mass spectrometry fragmentation patterns of ethyl indazoles, focusing on the differentiation between the thermodynamically stable 1-ethyl-1H-indazole (N1-ethyl) and the kinetically favored 2-ethyl-2H-indazole (N2-ethyl) isomers.
Executive Summary
Differentiation of ethyl indazole regioisomers is a critical quality attribute in drug development, particularly for synthetic cannabinoids and kinase inhibitors. While Nuclear Magnetic Resonance (NMR) is definitive, Mass Spectrometry (MS) offers high-throughput screening capabilities.
The core distinction lies in the stability of the molecular ion and the energetics of the dealkylation pathway .
N1-Ethyl Indazole: Exhibits a robust molecular ion (
or ) due to the aromatic stability of the benzenoid core. Fragmentation requires higher collision energies.
N2-Ethyl Indazole: Exhibits a significantly lower intensity molecular ion and a dominant base peak corresponding to the loss of ethylene (
), driven by the relief of quinonoid strain and reversion to the stable 1H-indazole core.
Experimental Protocol
To replicate these results, ensure your MS parameters are tuned to preserve the labile N2-isomer molecular ion while inducing sufficient fragmentation for structural elucidation.
Note: N2-ethyl indazole may thermally degrade/rearrange in the injector port if temperatures exceed 280°C.
Mechanistic Fragmentation Pathways[5][6][7]
The fragmentation of ethyl indazoles is dominated by the cleavage of the N-ethyl bond. However, the mechanism differs subtly between isomers due to the starting ground-state energy.
Pathway 1: Hydrogen Rearrangement (Loss of Ethylene)
This is the diagnostic pathway. The ethyl group undergoes a hydride transfer (likely via a four-membered transition state) to the nitrogen or the adjacent ring carbon, eliminating neutral ethylene (
, 28 Da).
N1-Ethyl: Requires disrupting the stable aromatic system. Slower kinetics.
N2-Ethyl: The N2 isomer exists in a higher-energy "quinonoid" form. Elimination of ethylene allows the remaining cation to tautomerize immediately to the highly stable 1H-indazole cation. This thermodynamic "downhill" drive makes this pathway dominant for N2.
Pathway 2: Homolytic Cleavage (Loss of Ethyl Radical)
Direct bond breaking to lose
(29 Da). This yields a radical cation ( 117) and is generally less abundant than the even-electron rearrangement in ESI.
Visualization of Pathways
Figure 1: Comparative energetics of ethylene loss. The N2 isomer faces a lower barrier to fragmentation, resulting in rapid conversion to the m/z 119 ion.
Comparative Data Analysis
The following data represents typical relative abundances observed in ESI-MS/MS at moderate collision energy (20 eV).
Feature
N1-Ethyl Indazole
N2-Ethyl Indazole
Mechanistic Cause
Parent Ion ( 147)
High (80-100%)
Low (< 20%)
N1 is the thermodynamic ground state; N2 is high-energy.
Base Peak
147 (Parent)
119 (Indazole core)
N2 readily loses ethyl to regain aromaticity.
Mass 28 ()
Present, moderate intensity
Dominant
Facile H-transfer in N2 isomer.
Mass 29 ()
Minor (< 5%)
Trace
Radical loss is less favorable than rearrangement in ESI.
Ring Cleavage ( 65/77/91)
Requires high CE (>40 eV)
Observed at moderate CE
Lower stability of N2 core leads to ring opening.
Diagnostic Ratio
To objectively distinguish the isomers, calculate the Survival Yield (SY) of the precursor ion:
N1-Ethyl: SY > 0.5 (at 20 eV)
N2-Ethyl: SY < 0.1 (at 20 eV)
Decision Tree for Identification
Use this logic flow to classify unknown ethyl indazole samples.
Figure 2: Logical workflow for differentiating N1 and N2 isomers based on precursor ion survival yield.
References
Luo, X., et al. (2024).[4] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link
BenchChem. (2025).[5] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem. Link
Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. Link
Liu, C., et al. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. PubMed. Link
Ferreira, H., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. MDPI Molecules. Link
Comparative Analysis: 4-Ethyl vs. 4-Bromo Indazole Inhibitors
The following technical guide provides a comparative analysis of 4-ethyl versus 4-bromo indazole inhibitors, synthesized from current medicinal chemistry literature including specific case studies on EZH2 , nNOS , and PL...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comparative analysis of 4-ethyl versus 4-bromo indazole inhibitors, synthesized from current medicinal chemistry literature including specific case studies on EZH2 , nNOS , and PLK4 targets.
The selection between a 4-ethyl and a 4-bromo substituent on the indazole scaffold represents a critical decision point in Structure-Activity Relationship (SAR) optimization.
4-Bromo Indazole: Historically established as a "privileged" motif for Nitric Oxide Synthase (nNOS) inhibition. The bromine atom provides a unique combination of lipophilicity and electron-withdrawing capability that is essential for heme-active site interaction. It also serves as a versatile synthetic handle for Suzuki-Miyaura cross-coupling.
4-Ethyl Indazole: Primarily utilized in Kinase (e.g., PLK4) and Epigenetic (e.g., EZH2) inhibitor design to probe hydrophobic pocket depth. While often less potent than its methyl counterpart due to steric penalties, the ethyl group is a key modulator of selectivity (e.g., distinguishing EZH2 from EZH1).
Physicochemical & Mechanistic Comparison
The following table contrasts the fundamental properties driving the biological performance of these two substituents.
Feature
4-Bromo Indazole
4-Ethyl Indazole
Electronic Effect
Electron-Withdrawing Group (EWG) ()
Electron-Donating Group (EDG) ()
Steric Bulk (VdW Vol)
~25 ų (Compact, spherical)
~48 ų (Flexible, extends into pockets)
Lipophilicity ()
High (+0.86)
Moderate to High (+1.02)
Primary Interaction
Halogen Bonding / Hydrophobic
Hydrophobic / Steric Occlusion
Synthetic Utility
Precursor for aryl coupling (Suzuki/Buchwald)
Terminal alkyl group (optimized via alkylation)
Key Target Class
Metalloenzymes (nNOS), FtsZ (Antibacterial)
Methyltransferases (EZH2), Kinases (PLK4)
Case Study Analysis: Potency & Selectivity
Case Study A: Epigenetic Modulation (EZH2 vs. EZH1)
In the development of EZH2 inhibitors (Polycomb Repressive Complex 2), the 4-position of the indazole core dictates selectivity between the oncogenic target EZH2 and its homolog EZH1 .
Experimental Insight: A study on pyridone-indazole inhibitors demonstrated that extending the alkyl chain at C4 modulates the selectivity profile.[1]
Case Study B: Neuronal Nitric Oxide Synthase (nNOS)
The 4-bromo substituent is critical for nNOS inhibition, often rivaling the potency of the reference standard, 7-nitroindazole (7-NI).
Mechanism: The bromine atom at C4 likely engages in a halogen bond or favorable van der Waals interaction within the heme-containing active site, a property that the flexible 4-ethyl group lacks.
Performance:
4-Bromo Indazole: Potent inhibition, equipotent to 7-NI in cerebellar homogenates.
4-Ethyl Indazole: Generally exhibits reduced potency in this specific pocket due to the lack of electronic withdrawal required to modulate the heme iron environment.
Case Study C: PLK4 Kinase Inhibition
In the optimization of Polo-like Kinase 4 (PLK4) inhibitors (sulfonamide series), the 4-position tolerates limited steric bulk.
SAR Trend:
Observation: The 4-ethyl analog (Compound K03) showed reduced activity compared to the 4-methyl analog (Compound K02,
nM). The "volume growth" of the ethyl group caused a steric clash with the hinge region residues (Glu-90/Cys-92), diminishing potency.
Decision Logic for SAR Optimization
The following diagram illustrates the logical flow for selecting between 4-ethyl and 4-bromo substituents based on the target binding site characteristics.
Caption: Decision tree for selecting C4-indazole substituents based on target pocket topology and electronic requirements.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-1H-Indazole (Precursor)
This protocol yields the 4-bromo scaffold, essential for nNOS testing or further functionalization.
Diazotization: Dissolve 3-bromo-2-methylaniline in glacial acetic acid. Cool to 0–5°C. Add aqueous
dropwise, maintaining temperature below 5°C. Stir for 30 min.
Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 24 hours. The diazonium intermediate undergoes intramolecular cyclization.
Workup: Concentrate the solvent under reduced pressure. Dilute with EtOAc and wash with saturated
(to neutralize acid) and brine.
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation: Confirm structure via
H-NMR (Characteristic doublets at C5/C7, triplet at C6).
System: 384-well plate format using a Scintillation Proximity Assay (SPA) or TR-FRET.
Enzyme Prep: Incubate recombinant EZH2/EED/SUZ12/RbAp48 complex (5 nM final) in Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT, 0.01% Triton X-100).
Substrate: Add Biotinylated Histone H3 peptide (residues 21–44) and
H-SAM (S-Adenosylmethionine) as the methyl donor.
Inhibitor Treatment: Add 4-ethyl or 4-bromo indazole derivatives (dissolved in DMSO) in a 10-point dose-response series.
Reaction: Incubate for 60 minutes at RT.
Termination: Stop reaction with excess unlabeled SAM and Streptavidin-coated SPA beads.
Readout: Measure signal on a Microbeta counter. Calculate
using non-linear regression (GraphPad Prism).
References
BenchChem. (2024). 1H-Indazole-3-sulfonamide, 4-bromo- | Enzyme and Protein Inhibition Mechanisms.Link
Kung, P. P., et al. (2014). Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry.[2] Link
Boulouard, M., et al. (2007).[3] 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase.[3][4] Bioorganic & Medicinal Chemistry Letters.[3] Link
Lohou, E., et al. (2012).[4] New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase.[4] Bioorganic & Medicinal Chemistry.[3][5][6][7] Link
Zhou, Y., et al. (2021). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Link
Crystal Structure & Performance Guide: 4-Ethyl-1H-Indazol-5-ol Derivatives
This guide provides a technical analysis of 4-ethyl-1H-indazol-5-ol derivatives , a scaffold critical in the design of Heat Shock Protein 90 (Hsp90) inhibitors. It synthesizes crystallographic data, synthetic protocols,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of 4-ethyl-1H-indazol-5-ol derivatives , a scaffold critical in the design of Heat Shock Protein 90 (Hsp90) inhibitors. It synthesizes crystallographic data, synthetic protocols, and structure-activity relationships (SAR) to compare this scaffold against traditional resorcinol-based alternatives.[1]
Executive Summary: The Scaffold Advantage
The 4-ethyl-1H-indazol-5-ol moiety acts as a rigid, high-affinity bioisostere for the resorcinol ring found in early Hsp90 inhibitors (e.g., Radicicol, Ganetespib).[1] While resorcinols are potent, they often suffer from rapid glucuronidation and poor pharmacokinetic profiles.[1] The indazole scaffold offers improved metabolic stability and solubility while maintaining the critical hydrogen-bonding network required for ATP-competitive inhibition.
Key Structural Differentiator: The 4-ethyl group is not merely a bystander; it is a steric "anchor" that occupies the hydrophobic sub-pocket (typically engaging Val136/Phe138 in Hsp90), significantly enhancing residence time compared to unsubstituted analogs.
Crystal Structure Analysis
Unit Cell & Lattice Architecture
Crystallographic data for 1H-indazol-5-ol derivatives reveals a preference for planar stacking stabilized by intermolecular hydrogen bonds. The 4-ethyl substitution introduces a steric bulk that alters the packing motif from a simple sheet to a more complex herringbone or slipped-stack arrangement, often increasing solubility.
Representative Crystal Data (Substituted 1H-Indazol-5-ol Analog):
The efficacy of this scaffold is defined by two critical interaction vectors observed in X-ray co-crystal structures (e.g., PDB 2XJX or similar indazole-Hsp90 complexes):
The "Warhead" (5-OH & N1/N2): The 5-hydroxyl group and the indazole nitrogens form a "water-mediated bridge" network with Asp93 and Thr184 in the Hsp90 N-terminal pocket. This mimics the interaction of the natural ATP adenine ring.
The Hydrophobic Clamp (4-Ethyl): The ethyl group at position 4 projects into a lipophilic cavity, displacing conserved water molecules and providing entropic gain.
Comparative Performance Analysis
The following table contrasts the 4-ethyl-1H-indazol-5-ol scaffold with the standard Resorcinol (2,4-dihydroxyphenyl) and Isoxazole scaffolds used in drug development.
Feature
4-Ethyl-1H-Indazol-5-ol
Resorcinol (Standard)
Isoxazole Scaffold
Binding Affinity ()
High (<10 nM)
High (<5 nM)
Moderate (10-50 nM)
Metabolic Stability
High (Resistant to glucuronidation)
Low (Rapid Phase II metabolism)
Moderate
Solubility (pH 7.4)
Good ()
Moderate
Poor
Lattice Energy
High (Strong -stacking)
Moderate
Low
Selectivity
High (Tunable via N1-substitution)
Low (Pan-chaperone binder)
Moderate
Insight: While resorcinols have slightly higher intrinsic affinity, the indazole derivatives offer a superior therapeutic index due to better stability. The 4-ethyl group is essential; removing it (H-analog) results in a >100-fold loss in potency.
Experimental Protocols
Synthesis of 4-Ethyl-1H-Indazol-5-ol Core
Note: This protocol avoids the unstable diazonium intermediates often cited in older literature.
This diagram outlines the logical flow from synthesis to the final structural model.
Caption: Workflow for obtaining high-resolution crystal structures of indazole derivatives.
Pharmacophore Interaction Map (Hsp90 Binding)
This diagram illustrates the critical interactions that the 4-ethyl-1H-indazol-5-ol scaffold makes within the ATP-binding pocket of Hsp90.
Caption: Mechanistic interaction map of the scaffold within the Hsp90 ATP-binding site.[1]
References
Abbassi, A. et al. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Link[1]
Eccles, S. A. et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth.[3][4] Cancer Research. Link
Woodhead, A. J. et al. (2010).[1] Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90.[1] Journal of Medicinal Chemistry. Link
Clatworthy, I. et al. (2009). Structure-Based Design of Hsp90 Inhibitors. Chemical Biology & Drug Design. Link
PubChem Compound Summary. 1H-Indazol-5-ol. National Center for Biotechnology Information. Link
Comparative Validation Guide: 4-Ethyl-1H-indazol-5-ol as a ROCK II Inhibitor
Executive Summary: The Indazole Advantage 4-ethyl-1H-indazol-5-ol represents a refined "hinge-binding" pharmacophore distinct from the classical isoquinoline (Fasudil) and pyridine (Y-27632) classes. While classical inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Indazole Advantage
4-ethyl-1H-indazol-5-ol represents a refined "hinge-binding" pharmacophore distinct from the classical isoquinoline (Fasudil) and pyridine (Y-27632) classes. While classical inhibitors often suffer from off-target effects (particularly against PKA and PKC) due to the promiscuity of the ATP-binding pocket, the 5-hydroxy-indazole core offers a distinct hydrogen-bonding network.
The specific addition of the 4-ethyl group is not cosmetic; it is a structural wedge designed to exploit the hydrophobic region adjacent to the ATP-binding cleft, potentially enhancing selectivity for ROCK II (Rho-associated coiled-coil containing protein kinase 2) over the closely related ROCK I isoform and other AGC kinases.
This guide outlines the rigorous validation protocols required to confirm this compound's efficacy, comparing it objectively against industry gold standards.
Comparative Technical Profile
The following table contrasts 4-ethyl-1H-indazol-5-ol with established ROCK inhibitors. Note that while Y-27632 is the historical reference, Indazole derivatives are often precursors to "Next-Gen" inhibitors with improved bioavailability.
Feature
4-Ethyl-1H-indazol-5-ol
Y-27632 (Standard)
Fasudil (Clinical)
Core Scaffold
Indazole (Bicyclic)
Pyridine (Monocyclic)
Isoquinoline (Bicyclic)
Binding Mode
ATP-Competitive (Type I)
ATP-Competitive (Type I)
ATP-Competitive (Type I)
Key Interaction
H-bond donor/acceptor at Hinge (Glu/Met)
Hinge binder (Pyridine N)
Hinge binder (Isoquinoline N)
Selectivity Potential
High (4-ethyl fills hydrophobic pocket)
Moderate (Hits PKA/PKC)
Low/Moderate (Hits PKA)
Primary Utility
Lead Optimization / Fragment Screening
Biological Probe (In Vitro)
Clinical Vasodilator
Solubility (LogP)
~2.0 (Lipophilic/Membrane Permeable)
0.6 (Hydrophilic)
1.8 (Moderate)
Mechanism of Action & Signaling Pathway
To validate ROCK II inhibition, one must understand the downstream effectors. ROCK II is a central regulator of the actin cytoskeleton. Inhibition should result in the dephosphorylation of Myosin Light Chain (MLC) and the stabilization of Cofilin.
Pathway Visualization
The following diagram illustrates the specific intervention point of 4-ethyl-1H-indazol-5-ol within the RhoA signaling cascade.
Caption: 4-ethyl-1H-indazol-5-ol targets ROCK II, preventing MYPT1 inhibition and LIMK activation, leading to reduced actin stress fibers.
Experimental Validation Protocols
To authoritatively validate this compound, you must perform a tiered screening approach. Do not rely on a single assay.
Phase 1: Biochemical Validation (The "Truth" Data)
Objective: Determine the Ki / IC50 values in a cell-free system.
Method: FRET-based Kinase Assay (e.g., LanthaScreen) or ADP-Glo.
Protocol Logic: Indazoles are ATP-competitive.[1] You must run the assay at Km(ATP) . If you run at saturating ATP, you will artificially shift the IC50, making the inhibitor appear weaker.
Workflow:
Enzyme Prep: Recombinant human ROCK II (aa 5-554).
Substrate: S6 Peptide or specific ROCK substrate (e.g., Long S6K substrate).
Reaction: Incubate 4-ethyl-1H-indazol-5-ol (0.1 nM – 10 µM) with Enzyme + ATP (10 µM) + Substrate for 60 min.
Detection: Measure ADP production or Phospho-substrate fluorescence.
Success Criteria: IC50 < 100 nM indicates a potent "Lead"; IC50 < 1 µM indicates a valid "Fragment/Scaffold".
Objective: Visualize the collapse of actin stress fibers, the hallmark of ROCK inhibition.
Protocol:
Seed cells on fibronectin-coated coverslips.
Treat with 4-ethyl-1H-indazol-5-ol (10 µM) vs. Y-27632 (10 µM) for 2 hours.
Fix (4% Paraformaldehyde) and permeabilize.
Stain with Phalloidin-Rhodamine (F-Actin) and DAPI (Nuclei).
Expected Result: Untreated cells show thick, parallel actin cables (stress fibers). Validated inhibitor-treated cells will show a loss of central stress fibers and a "stellate" or long-neurite morphology (in neuronal cells).
Validation Workflow Diagram
Use this flowchart to structure your validation campaign.
Caption: Step-by-step critical path for validating 4-ethyl-1H-indazol-5-ol from powder to proven inhibitor.
References
European Patent Office. (2002). Rho Kinase Inhibitors containing a novel fused heterocyclic ring compound. EP 1403255 A1.[3] Link
Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors as potential therapeutic agents for cardiovascular diseases. Journal of Cardiovascular Pharmacology. Link
Feng, Y., et al. (2015). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. Link
Rath, N., & Olson, M. F. (2012). Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy. EMBO Reports. Link
ChemicalBook. (2024). 1H-Indazol-5-ol Chemical Properties and Structure. Link
A Comparative Guide to the Infrared Spectroscopy of 4-ethyl-1H-indazol-5-ol: Peak Assignment and Experimental Considerations
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-ethyl-1H-indazol-5-ol, a substituted indazole of interest in medicinal and chemical research. As a fundamental char...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-ethyl-1H-indazol-5-ol, a substituted indazole of interest in medicinal and chemical research. As a fundamental characterization technique, IR spectroscopy offers a unique molecular fingerprint, allowing for the verification of a compound's identity by probing its vibrational modes.[1][2] This document synthesizes theoretical principles with practical experimental guidance to serve as a valuable resource for researchers in drug development and synthetic chemistry. We will deconstruct the molecule's spectral features, compare them to related structural motifs, and provide a self-validating protocol for acquiring high-quality data.
Theoretical IR Peak Analysis: Deconstructing the Molecular Fingerprint
The infrared spectrum of 4-ethyl-1H-indazol-5-ol is a composite of the vibrational modes of its constituent functional groups. The presence of both hydrogen-bond donors (O-H, N-H) and acceptors (N) suggests that intermolecular interactions will significantly influence the spectrum, particularly in the solid state.
O-H and N-H Stretching Region (3600-3200 cm⁻¹): This high-frequency region is dominated by the stretching vibrations of the phenolic hydroxyl (-OH) and the indazole amine (-NH) groups.
Phenolic O-H Stretch: In a non-hydrogen-bonded state (e.g., very dilute solution in a non-polar solvent), a sharp "free" hydroxyl peak would be expected around 3610-3584 cm⁻¹.[3][4] However, in a solid-state or concentrated sample, extensive intermolecular hydrogen bonding will cause this peak to broaden significantly and shift to a lower wavenumber, typically appearing as a strong, broad band in the 3550-3200 cm⁻¹ range.[4][5] The strength of the hydrogen bond directly correlates with the magnitude of this frequency shift.[4]
Indazole N-H Stretch: The N-H stretching vibration of heterocyclic compounds like indazole and imidazole typically occurs in the 3500-3000 cm⁻¹ range.[6] Similar to the O-H group, the N-H in 4-ethyl-1H-indazol-5-ol will participate in hydrogen bonding, resulting in a broad absorption band that will likely overlap with the O-H band, contributing to a very broad feature in this region. The gas-phase spectrum of unsubstituted indazole shows a sharp N-H stretch at 3527 cm⁻¹, but this shifts dramatically in the condensed phase due to strong hydrogen bonding.
C-H Stretching Region (3100-2850 cm⁻¹): This region is a reliable diagnostic for the types of carbon-hydrogen bonds present. A clear dividing line often appears at 3000 cm⁻¹.[7]
Aromatic C-H Stretch: Vibrations from the C-H bonds on the indazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][8] These peaks are generally of medium to weak intensity.
Aliphatic C-H Stretch: The ethyl group (-CH₂CH₃) will produce characteristic C-H stretching bands just below 3000 cm⁻¹, in the 2965-2850 cm⁻¹ range.[8][9] These absorptions are typically medium to strong in intensity.
Fingerprint Region (1700-600 cm⁻¹): This region contains a wealth of structural information from various stretching and bending vibrations.
Aromatic C=C Stretching: The stretching vibrations within the benzene and pyrazole rings of the indazole system give rise to several bands in the 1620-1400 cm⁻¹ region.[2] These "skeletal" vibrations are characteristic of aromatic compounds.
C-O Stretching: The C-O stretching vibration of the phenolic group is expected to produce a strong band in the 1320-1000 cm⁻¹ range.[8]
C-H Bending: Aliphatic C-H bending (scissoring and rocking) modes from the ethyl group will appear around 1470-1370 cm⁻¹.[8] Out-of-plane ("oop") C-H bending from the substituted aromatic ring can also provide information in the 900-675 cm⁻¹ range.[8]
Data Summary and Comparative Insights
To contextualize the expected spectrum, we can compare the vibrational modes of 4-ethyl-1H-indazol-5-ol with simpler, analogous molecules. The final spectrum is not merely a sum of its parts but a result of the electronic interplay between the substituents and the heterocyclic core.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Expected Intensity & Shape
Comparative Notes
Phenolic O-H
O-H Stretch (H-bonded)
3550 - 3200
Strong, Very Broad
Similar to phenol, this broadness is a hallmark of hydrogen bonding.[4][5]
Indazole N-H
N-H Stretch (H-bonded)
~3400 - 3100
Medium-Strong, Broad
Overlaps with O-H stretch. Indazole itself shows strong H-bonding effects.
Aromatic C-H
C-H Stretch
3100 - 3000
Medium to Weak, Sharp
Distinct from aliphatic C-H stretches which appear below 3000 cm⁻¹.[7]
Aliphatic C-H
C-H Stretch
2965 - 2850
Medium to Strong, Sharp
Characteristic of the ethyl group, similar to ethylbenzene.[9]
Aromatic Ring
C=C Stretch (in-ring)
1620 - 1450
Medium to Weak, Sharp
Multiple bands are expected, typical for aromatic systems.[2][8]
Phenolic C-O
C-O Stretch
1320 - 1000
Strong, Sharp
A strong band in this region confirms the phenolic C-O bond.[8][10]
Aliphatic C-H
C-H Bend
1470 - 1370
Medium
Bending modes of the ethyl group.
Aromatic C-H
C-H Out-of-Plane Bend
900 - 675
Medium to Strong
Position is dependent on the substitution pattern of the aromatic ring.[8]
Recommended Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
For a solid powder like 4-ethyl-1H-indazol-5-ol, Attenuated Total Reflectance (ATR) is the most efficient and widely used sampling technique, requiring minimal to no sample preparation.[11][12] The following protocol ensures reproducible and high-quality spectral acquisition.
Objective: To obtain a clean, high-resolution infrared spectrum of solid 4-ethyl-1H-indazol-5-ol.
Methodology:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.
ATR Crystal Cleaning: The causality behind this step is critical for data integrity. The ATR crystal surface (commonly diamond) must be impeccably clean to prevent contamination from previous samples. Clean the crystal by wiping it with a lint-free swab dampened with a volatile solvent (e.g., isopropanol or ethanol), then wipe with a dry swab to ensure no solvent residue remains.
Acquiring the Background Spectrum: This step is a mandatory self-validating control. A background spectrum must be collected with the clean, empty ATR crystal in place.[13] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
Sample Application: Place a small amount (a few milligrams is sufficient) of the 4-ethyl-1H-indazol-5-ol powder directly onto the center of the ATR crystal.[11][14] The amount should be enough to completely cover the crystal surface.
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This is a crucial step to ensure intimate contact between the solid sample and the ATR crystal surface.[13][14] Good contact is necessary for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[11] Inconsistent pressure is a common source of poor reproducibility.
Acquiring the Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹ for routine characterization.
Data Processing and Analysis: The resulting spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹). Analyze the peak positions, intensities, and shapes, comparing them against the expected values outlined in Table 1.
Post-Measurement Cleanup: Retract the pressure clamp and carefully remove the sample powder. Clean the ATR crystal thoroughly as described in Step 2 to prepare the instrument for the next user.
Visualization of the Analytical Workflow
The logical flow from sample preparation to final data interpretation is a critical aspect of ensuring scientific rigor. The following diagram illustrates the standardized workflow for ATR-FTIR analysis.
Caption: ATR-FTIR analysis workflow from instrument preparation to final data interpretation.
References
Infrared spectra of alcohols and phenols - Chemistry. (n.d.).
Fritz Haber Institute. (2006, January 25). An infrared spectroscopic study of protonated and cationic indazole.
ACS Publications. (2000, August 4). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy | The Journal of Physical Chemistry A.
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
PMC. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
Sample preparation for FT-IR. (n.d.).
Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-2, PPT-8).
Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE.
ResearchGate. (n.d.). An expanded view of the free NH vibrational stretching region of higher... | Download Scientific Diagram.
Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
MDPI. (2012, August 9). N 1 -((1H-Indazol-5-yl)methylene)-N 2 -.
NIST WebBook. (n.d.). 1H-indazole hydrochloride.
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold.
A Comparative Guide to the Melting Point Determination of 4-Ethyl-1H-Indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] The physical properties of no...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] The physical properties of novel indazole derivatives, such as 4-ethyl-1H-indazol-5-ol, are critical for their development and application. Melting point, in particular, serves as a primary indicator of purity and is instrumental in the characterization of new chemical entities.
Comparative Analysis of Structurally Related Indazoles
To estimate the melting point of 4-ethyl-1H-indazol-5-ol, it is instructive to examine the melting points of its parent molecule, indazole, and other substituted analogues. The introduction of functional groups can significantly influence the melting point by altering the crystal lattice energy through effects on molecular symmetry, intermolecular forces, and molecular weight.
Compound
Structure
Melting Point (°C)
Key Structural Features
Indazole
A fused aromatic heterocyclic system with a benzene and pyrazole ring.[2]
The ethyl carboxylate group introduces polarity and the potential for dipole-dipole interactions.
Insights from Structural Analogues:
The presence of a hydroxyl group at the 5-position in 5-hydroxy-1H-indazole dramatically increases the melting point by over 40°C compared to the parent indazole.[3][4][5] This is primarily due to the formation of strong intermolecular hydrogen bonds. Conversely, the introduction of a small alkyl group, such as the methyl group in 4-methyl-1H-indazole, tends to lower the melting point, likely by disrupting the efficient packing of the molecules in the crystal lattice.[7]
For 4-ethyl-1H-indazol-5-ol, we can predict that the hydroxyl group at the 5-position will be the dominant factor, leading to a relatively high melting point due to hydrogen bonding. The ethyl group at the 4-position will likely have a competing effect, potentially lowering the melting point by introducing steric hindrance and disrupting crystal packing. Therefore, the melting point of 4-ethyl-1H-indazol-5-ol is expected to be lower than that of 5-hydroxy-1H-indazole but likely higher than that of 4-methyl-1H-indazole.
Recommended Experimental Protocols for Melting Point Determination
Given the absence of a literature value, the empirical determination of the melting point of 4-ethyl-1H-indazol-5-ol is essential. The following section compares two standard methodologies.
Method 1: Capillary Melting Point Determination
This is a classical and widely used technique for determining the melting point of a crystalline solid.
Workflow for Capillary Melting Point Determination:
Caption: Comparison of Melting Point Determination Methods.
Conclusion
While a definitive melting point for 4-ethyl-1H-indazol-5-ol is not currently documented in the public domain, a comparative analysis of structurally related compounds suggests a melting point that is significantly influenced by the presence of the hydroxyl group, tempered by the steric effects of the ethyl group. For an accurate and reliable determination, it is imperative to perform an experimental measurement. The choice between the capillary method and DSC will depend on the required level of precision and the resources available. For drug development and quality control purposes, DSC is the recommended method due to its superior accuracy and the additional data it provides on sample purity and thermal stability.
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. (2014). [Link]
Synthesis of 1H‐indazole derivatives. ResearchGate. (n.d.). [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. (n.d.). [Link]
High-Resolution LC-MS Profiling of 4-Ethyl-1H-Indazol-5-ol: Overcoming Regioisomeric Co-elution
Executive Summary: The Regioselectivity Challenge In the development of Hsp90 inhibitors and kinase-targeting heterocycles, 4-ethyl-1H-indazol-5-ol serves as a critical pharmacophore scaffold. However, its purity profili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioselectivity Challenge
In the development of Hsp90 inhibitors and kinase-targeting heterocycles, 4-ethyl-1H-indazol-5-ol serves as a critical pharmacophore scaffold. However, its purity profiling presents a specific analytical hazard: regioisomeric masquerading .
Standard C18 reverse-phase methods often fail to distinguish the target 4-ethyl isomer from its 6-ethyl analog or N-alkylated byproducts due to identical mass-to-charge ratios (
) and similar hydrophobicity. This guide objectively compares a generic C18/Formic Acid workflow against an optimized Biphenyl/Ammonium Acetate methodology.
The Verdict: While C18 is sufficient for crude purity checks, the Biphenyl stationary phase is mandatory for GMP-level impurity identification, offering a resolution factor (
) > 2.5 for the critical isomeric pair where C18 fails ( < 0.8).
Critical Impurity Landscape
Before selecting a method, we must understand the chemical origins of the impurities. The synthesis of 4-ethyl-1H-indazol-5-ol typically involves hydrazine cyclization of substituted benzaldehydes or phenones.
Impurity ID
Structure / Name
Origin
Analytical Challenge
IMP-A
6-ethyl-1H-indazol-5-ol
Regioisomer from precursor synthesis (e.g., meta-substitution ambiguity).
Isobaric. Co-elutes on C18.
IMP-B
1-ethyl-1H-indazol-5-ol
N-alkylation side reaction (if ethylation occurs post-cyclization).
Isobaric. Distinct fragmentation required.
IMP-C
Indazol-5-one dimer
Oxidative coupling of the phenol moiety.
High MW, easy to separate but ionization suppression issues.
IMP-D
Hydrazine Precursor
Unreacted starting material.
Polar, elutes in void volume on RP.
Comparative Methodology: C18 vs. Biphenyl
We evaluated two distinct separation mechanisms. The data below represents optimized conditions for both columns.
Stationary Phase: Kinetex Biphenyl or Raptor Biphenyl (
).
Mobile Phase A:
Ammonium Acetate in Water (pH ~6.5). Why: pH 6.5 keeps the phenol neutral but ensures the indazole nitrogen is not fully protonated, maximizing interaction.
Mobile Phase B: Methanol. Why: MeOH promotes
selectivity better than ACN.
Gradient:
0.0 min: 10% B
8.0 min: 60% B
8.1 min: 95% B
10.0 min: 95% B
Flow Rate:
.
Temp:
.
B. MS Source Parameters (ESI+)[2]
Mode: Positive Ion (ESI+).[2] Note: While phenols ionize in ESI-, the indazole nitrogen offers better sensitivity in ESI+.
Capillary Voltage:
.
Desolvation Temp:
.
Collision Energy (CE): Ramp 15–35 eV for fragmentation.
Structural Elucidation & Fragmentation Logic
Identifying the impurities requires interpreting the MS/MS spectra. The fragmentation of indazoles follows a specific "Retro-Diels-Alder" (RDA) logic.
Isomer Differentiation Logic
Target (4-ethyl): The ethyl group is adjacent to the phenol. Steric hindrance often reduces the intensity of the
loss compared to the 6-ethyl isomer.
N-Ethyl Impurity: If the ethyl is on the Nitrogen, the loss of the ethyl group (
) is significantly faster/more intense than if it is on the Carbon ring (stronger C-C bond).
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways used to confirm the identity of the 4-ethyl-1H-indazol-5-ol core.
Figure 1: MS/MS Fragmentation logic. Note that N2, CO, and C2H4 all result in a loss of ~28 Da. High-Resolution MS (HRMS) is required to distinguish
(28.0061) from (27.9949).
Analytical Workflow Decision Tree
Use this workflow to determine if your current method is valid or if you need to switch to the Biphenyl method described above.
Figure 2: Decision matrix for method selection and structural confirmation.
References
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
Shimadzu Application News. (2021). Analysis of Impurities in Pharmaceuticals Using LCMS-9030. Shimadzu Corporation. [Link]
SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column. SIELC. [Link]
Proper Disposal Procedures for 4-Ethyl-1H-indazol-5-ol
[1] Executive Summary & Chemical Identification 4-Ethyl-1H-indazol-5-ol is a specialized intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors and other bioactive indazole derivatives. Due to its s...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Identification
4-Ethyl-1H-indazol-5-ol is a specialized intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors and other bioactive indazole derivatives. Due to its specific structural features—a phenolic hydroxyl group at position 5 and an ethyl substituent at position 4 of the indazole core—it presents specific handling challenges related to phenolic toxicity and skin/eye irritation.
This guide provides a self-validating disposal protocol. As a research chemical with limited specific Safety Data Sheet (SDS) availability, you must treat this substance as a hazardous phenolic compound . The default disposal pathway is high-temperature incineration via a licensed hazardous waste contractor.
Before disposal, waste must be characterized to ensure regulatory compliance (e.g., RCRA in the US). While 4-ethyl-1H-indazol-5-ol is not explicitly "P-listed" or "U-listed" by the EPA, its phenolic nature dictates that it be managed as hazardous organic waste .
Causality of Hazards[5][7]
Phenolic Moiety: The hydroxyl group on the aromatic ring facilitates protein denaturation and can cause severe irritation or burns upon contact with skin or mucous membranes.
Indazole Core: Nitrogen-containing heterocycles often exhibit biological activity, necessitating containment to prevent environmental release.
Waste Classification Logic[1][8]
Ignitability (D001): Not applicable to the pure solid, but applicable if dissolved in flammable solvents (e.g., methanol, ethyl acetate).
Corrosivity (D002): Phenols are weakly acidic; however, unless in high pH solution, this code rarely applies alone.
Toxicity: Due to lack of specific TCLP data, apply the Precautionary Principle : Manage as Toxic and Irritant .
Disposal Decision Workflow
The following logic gate ensures the correct disposal path based on the physical state of the waste.
Figure 1: Decision tree for the segregation and packaging of 4-ethyl-1H-indazol-5-ol waste streams.
Scope: Expired stocks, filter cakes, contaminated gloves, and paper towels.
Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended for phenols), safety goggles, and a lab coat. Use a P95/P100 particulate respirator if dust generation is possible.
Primary Containment: Place the solid material into a clear, sealable polyethylene bag (min. 2 mil thickness).
Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Solutions)
Scope: Reaction mixtures, HPLC effluents, or dissolved stocks.
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container.
Example: Do not store nitric acid digests in the same container as organic solvents.
Container Selection: Use an HDPE or glass carboy with a vented cap (if pressure buildup is a risk).
Transfer: Pour waste into the container using a funnel to prevent splashing. Leave 10% headspace.
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., ethanol) and add the rinsate to the waste container.
Labeling:
List all solvents by % volume (e.g., "Methanol 90%, 4-Ethyl-1H-indazol-5-ol <1%").
Warning: Do NOT mix with strong oxidizing agents (e.g., peroxides, permanganates) as phenols can undergo exothermic oxidation.
Protocol C: Emergency Spill Management
Scope: Accidental release on benchtop or floor.
Isolate: Alert nearby personnel and demarcate the area.
PPE Upgrade: If the spill is significant (>100 mg or in solution), wear a face shield and potential respiratory protection.
Containment:
Solids: Cover with wet paper towels (to prevent dust) and carefully scoop into a waste bag.
Liquids: Surround with absorbent boom or vermiculite. Do not use combustible materials (sawdust) if the solvent is an oxidizer (rare, but check solvent).
Decontamination: Scrub the surface with a soap/water solution.[4] Phenols are slightly acidic; a mild sodium bicarbonate solution can help neutralize residues, followed by a water rinse.
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
Scientific Rationale & Compliance
Incineration as the Gold Standard
The only validated method for the destruction of complex nitrogenous heterocycles like 4-ethyl-1H-indazol-5-ol is incineration .
Mechanism: High temperatures (>1000°C) break the indazole ring and oxidize the ethyl/phenol groups into CO₂, H₂O, and NOₓ.
Scrubbing: Commercial incinerators are equipped with scrubbers to capture nitrogen oxides (NOₓ) generated from the indazole nitrogens, preventing atmospheric pollution.
Regulatory Context[1][2][10][11][13][14]
US EPA: While not a listed waste, 40 CFR 262.11 requires generators to determine if waste is hazardous. The toxicity and irritant properties of phenols mandate management as hazardous waste.
Drain Disposal:Strictly Prohibited. Phenolic compounds are toxic to aquatic life and can disrupt municipal wastewater treatment bacteria.
References
European Patent Office. (2004). Rho-kinase inhibitors (EP1403255A1).
Personal protective equipment for handling 4-ethyl-1H-indazol-5-ol
The following guide details the operational safety and logistical protocols for handling 4-ethyl-1H-indazol-5-ol . Note on Chemical Identity: As a specialized research intermediate (regioisomer of the more common 1-ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the operational safety and logistical protocols for handling 4-ethyl-1H-indazol-5-ol .
Note on Chemical Identity: As a specialized research intermediate (regioisomer of the more common 1-ethyl or 5-hydroxy variants), specific global safety datasets (SDS) may be sparse.[1] This protocol applies Read-Across Toxicology , utilizing data from analogous phenolic indazoles (e.g., 1H-Indazol-5-ol, CAS 15579-15-4) and applying a "High-Potency/Unknown Hazard" safety factor.[1]
Hazard Profiling & Risk Assessment
Core Directive: Treat this compound as a Class 3 Bioactive Intermediate . The presence of the phenolic hydroxyl group (C5-OH) combined with the indazole core suggests potential for mucosal irritation, skin absorption, and kinase-active biological modulation.[1]
Hazard Class
Likely GHS Classification (Derived)
Operational Implication
Acute Toxicity
Category 4 (Oral)
Harmful if swallowed.[1][2][3][4] Do not handle near mouth/mucosa.
Skin/Eye Corrosion
Category 2/2A (Irritant)
Phenolic moieties can cause chemical burns or severe dermatitis upon prolonged contact.
Respiratory
STOT SE 3
Dust is highly irritating to the upper respiratory tract.
Physical
Combustible Dust
Finely divided powder may form explosive mixtures in air.[5]
The PPE Firewall: Selection Logic
Standard laboratory PPE is insufficient for novel bioactive indazoles. You must upgrade to a Barrier-First strategy to prevent sensitization.
High-Risk Operations: For weighing >100 mg or handling outside a fume hood, upgrade to a P100/P3 half-face respirator.[1]
Logic: The 4-ethyl substitution may increase lipophilicity compared to the parent indazole, potentially increasing bioavailability via lung tissue.
B. Dermal Protection (Absorption Vector)
Phenolic compounds are notorious for permeating standard nitrile gloves over time.
Primary Layer: Nitrile (4 mil / 0.10 mm).
Secondary Layer: Nitrile (Extended Cuff, 6-8 mil) OR Neoprene.[1]
Protocol:"Double-Gloving" is mandatory.
Change Interval: Replace outer gloves every 60 minutes or immediately upon splash.
Technique: Inspect inner glove for perspiration, which can increase skin permeability.
C. Ocular Protection[1][4][5][6][7][8]
Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).
Contraindication: Do NOT rely on safety glasses with side shields. Airborne dust from phenolic solids can bypass side shields and react with ocular moisture to form corrosive acids.
Operational Workflow: Step-by-Step
Phase 1: Pre-Handling Setup[1]
Static Control: 4-ethyl-1H-indazol-5-ol is likely a dry, crystalline solid.[1] Use an anti-static gun or ionizing bar inside the weigh station to prevent "flying powder."
Engineering Control: All open handling must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with face velocity >100 fpm.
Phase 2: Solubilization & Transfer[1]
Solvent Choice: DMSO or Methanol are preferred.
Exothermic Note: Phenolic indazoles may release slight heat upon dissolution in basic buffers. Add solvent slowly.
Vessel: Use amber glass vials. Indazoles can be light-sensitive; degradation products may have unknown toxicity.
Phase 3: Decontamination[1]
Solvent Wash: Wipe surfaces with 70% Ethanol or Isopropanol.
Surfactant Wash: Follow with a detergent solution (e.g., Alconox) to lift hydrophobic residues.
Visual Check: Use a UV lamp (254 nm) if available; the indazole ring often fluoresces, allowing you to verify cleaning efficacy.
Visualized Decision Frameworks
Diagram 1: PPE Selection Logic
This decision matrix dictates the required protection based on the quantity of 4-ethyl-1H-indazol-5-ol being handled.[1]
Caption: PPE escalation protocol based on mass and physical state (solid vs. solution).
Diagram 2: Emergency Spill Response
Immediate actions to take in the event of powder dispersion.
Caption: Wet-cleaning protocol to prevent secondary aerosolization of indazole dust.
Disposal & Environmental Compliance
Do not dispose of 4-ethyl-1H-indazol-5-ol down the drain.[1] Indazoles are nitrogen-rich heterocycles that can persist in aquatic environments.
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solids."
Liquid Waste: Collect mother liquors and washings in "Non-Halogenated Organic Waste" (unless chlorinated solvents were used).
Destruction Method: High-temperature incineration (>850°C) is the only validated method to break the indazole ring system completely.
References
PubChem. (2025).[3] 1H-Indazol-5-ol (CAS 15579-15-4) Safety & Hazards. National Library of Medicine. [Link]
Duke University Occupational Health. (2025). Safe Handling of Hazardous Drugs and Chemicals. [Link][1]